4-Ethylbenzenethiolate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9S- |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-ethylbenzenethiolate |
InChI |
InChI=1S/C8H10S/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/p-1 |
InChI Key |
WWQQPHUHTAZWDH-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(C=C1)[S-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Ethylbenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for 4-ethylbenzenethiolate, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data for process optimization, and includes graphical representations of the synthetic workflows.
Synthesis of 4-Ethylbenzenethiol
Two principal methods for the synthesis of 4-ethylbenzenethiol are the reduction of 4-ethylbenzenesulfonyl chloride and the Sandmeyer reaction starting from 4-ethylaniline.
Reduction of 4-Ethylbenzenesulfonyl Chloride
A common and effective method for the preparation of aromatic thiols is the reduction of the corresponding sulfonyl chloride. Zinc dust in an acidic medium is a frequently employed reducing agent for this transformation.
Experimental Protocol:
-
Formation of Zinc Aryl Sulfinate: In a reaction vessel, a slurry of zinc dust (at least 3 molar equivalents relative to the sulfonyl chloride) in water is prepared and heated to approximately 35-50°C.[1]
-
Addition of Sulfonyl Chloride: 4-Ethylbenzenesulfonyl chloride is gradually added to the warm zinc slurry. The temperature is maintained within the 35-50°C range during this addition to facilitate the formation of the zinc 4-ethylbenzenesulfinate intermediate.[1]
-
Reduction to Thiol: After the formation of the sulfinate, a non-oxidizing mineral acid, such as sulfuric acid (at least 3 molar equivalents), is gradually added. The temperature is typically raised to 50-60°C to promote the reduction to 4-ethylbenzenethiol.[1] The reaction is often complete shortly after the acid addition is finished, which can be indicated by a temperature drop.
-
Work-up: Upon completion, the reaction mixture is cooled and acidified with a mineral acid like HCl. The crude 4-ethylbenzenethiol can then be isolated by methods such as steam distillation, extraction with an organic solvent, or filtration to remove inorganic salts.[2]
Quantitative Data:
Logical Relationship Diagram: Reduction of 4-Ethylbenzenesulfonyl Chloride
Caption: Workflow for the synthesis of 4-ethylbenzenethiol via reduction.
Sandmeyer-Type Reaction of 4-Ethylaniline
The Sandmeyer reaction provides an alternative route to aromatic thiols from the corresponding anilines via a diazonium salt intermediate. This method is particularly useful for introducing a thiol group in a position that might not be easily accessible through other synthetic routes.
Experimental Protocol:
-
Diazotization: 4-Ethylaniline is dissolved in an aqueous mineral acid (e.g., HCl, H₂SO₄). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the 4-ethylbenzenediazonium salt.
-
Thiolation: The cold diazonium salt solution is then added to a solution of a sulfur nucleophile. While classic Sandmeyer reactions often use copper(I) salts, thiolation can sometimes be achieved without a catalyst by using reagents like potassium ethyl xanthate followed by hydrolysis, or by using sodium sulfide or thiourea.
-
Work-up: After the reaction is complete, the mixture is typically warmed to room temperature to ensure the complete decomposition of any remaining diazonium salt. The 4-ethylbenzenethiol is then isolated by extraction with an organic solvent, followed by washing of the organic layer to remove impurities.
Quantitative Data:
Specific yield and purity data for the Sandmeyer synthesis of 4-ethylbenzenethiol were not found in the provided search results. However, Sandmeyer-type reactions are known to be versatile, with yields that can vary significantly depending on the substrate and the specific reaction conditions employed.
Experimental Workflow Diagram: Sandmeyer-Type Synthesis
Caption: General workflow for the Sandmeyer-type synthesis of 4-ethylbenzenethiol.
Preparation of Sodium this compound
The sodium salt of 4-ethylbenzenethiol, sodium this compound, can be readily prepared by reacting the thiol with a sodium base.
Experimental Protocol:
-
Deprotonation: 4-Ethylbenzenethiol is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.
-
Base Addition: A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added to the solution. The reaction is typically exothermic and proceeds readily at room temperature.
-
Isolation: The sodium this compound can be isolated by precipitation from the reaction mixture, often by the addition of a less polar co-solvent, followed by filtration and drying. Alternatively, the solvent can be removed under reduced pressure.
Purification of 4-Ethylbenzenethiol
High purity of 4-ethylbenzenethiol is often crucial for its intended applications. Several methods can be employed for its purification.
Distillation
Distillation is a common method for purifying liquid thiols. Given that thiols can be susceptible to oxidation at elevated temperatures, vacuum distillation is often preferred to lower the boiling point and minimize degradation.
Crystallization
If the 4-ethylbenzenethiol is a solid at room temperature or can be derivatized to a solid, recrystallization is an effective purification technique. The choice of solvent is critical and should be determined based on the solubility profile of the compound, where it is sparingly soluble at low temperatures and highly soluble at elevated temperatures. Common solvents for the crystallization of aromatic compounds include hexanes, toluene, and ethanol, or mixtures thereof.
Extractive Work-up
An extractive work-up can be employed to remove acidic or basic impurities.
-
Removal of Acidic Impurities: Washing the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) will remove acidic byproducts.
-
Removal of Basic Impurities: A wash with a dilute aqueous acid (e.g., dilute HCl) will remove basic impurities.
-
Thiol Extraction: Due to the acidic nature of the thiol proton, 4-ethylbenzenethiol can be extracted from an organic solution into an aqueous sodium hydroxide solution. The aqueous layer can then be separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the purified thiol, which is subsequently extracted back into an organic solvent.
Chromatographic Methods
For achieving very high purity, chromatographic techniques such as column chromatography or preparative gas chromatography (GC) can be utilized. The choice of stationary and mobile phases will depend on the polarity of 4-ethylbenzenethiol and its impurities.
Purification Strategy Overview
Caption: Overview of purification strategies for 4-ethylbenzenethiol.
Analytical Characterization
The identity and purity of synthesized 4-ethylbenzenethiol should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the sample and confirming its molecular weight.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of a characteristic S-H stretching vibration can be observed.[4]
This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity.
References
- 1. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]
- 2. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
- 3. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Ethylbenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 4-ethylbenzenethiolate and its protonated form, 4-ethylbenzenethiol. This document includes a summary of its molecular characteristics, spectroscopic information, and a representative synthetic protocol.
Chemical Structure and Bonding
4-Ethylbenzenethiol, also known as 4-ethylthiophenol, is an aromatic thiol with the chemical formula C₈H₁₀S.[1] The structure consists of a benzene ring substituted with an ethyl group and a thiol group at the para positions (1 and 4 positions, respectively). The deprotonated form is the this compound anion, where the sulfur atom carries a negative charge.
The bonding in 4-ethylbenzenethiol involves a combination of covalent bonds within the ethyl and thiol substituents and delocalized π-bonding within the aromatic ring. The sulfur atom, possessing lone pairs of electrons, can participate in resonance with the benzene ring, influencing the electronic properties of the molecule. The carbon-sulfur bond is a key feature, and its length and strength are of interest in various applications, such as the formation of self-assembled monolayers on metal surfaces.
Molecular Geometry
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.40 |
| C-S | ~1.77 |
| S-H | ~1.34 |
| C-C (ethyl) | ~1.54 |
| C-H (aromatic) | ~1.08 |
| C-H (ethyl) | ~1.09 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | ~120 |
| C-C-S | ~120 |
| C-S-H | ~96 |
| C-C-C (ethyl) | ~112 |
| The benzene ring is planar, with the sulfur and the alpha-carbon of the ethyl group also lying in or close to this plane. |
This compound Anion
The this compound anion is formed by the deprotonation of the thiol group. This anion is a potent nucleophile and is the relevant species in many of its chemical reactions and in the formation of metal-thiolate bonds, for instance, in self-assembled monolayers on gold surfaces. The negative charge is primarily localized on the sulfur atom, but there is some delocalization into the aromatic π-system.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 4-ethylbenzenethiol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀S | [1] |
| Molecular Weight | 138.23 g/mol | [1] |
| CAS Number | 4946-13-8 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 211.7 ± 9.0 °C at 760 mmHg | |
| Flash Point | 84.0 ± 5.7 °C | |
| Density | 1.0 ± 0.1 g/cm³ |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of 4-ethylbenzenethiol.
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-ethylbenzenethiol exhibits characteristic absorption bands. The S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons. The aromatic protons typically appear as two doublets in the range of 7.0-7.4 ppm. The quartet for the methylene (-CH₂) protons of the ethyl group is usually found around 2.6 ppm, and the triplet for the methyl (-CH₃) protons is observed at approximately 1.2 ppm. The thiol proton (S-H) gives a singlet, the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the sulfur being significantly influenced. The two carbons of the ethyl group will also have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): The mass spectrum of 4-ethylbenzenethiol shows a molecular ion peak (M⁺) at m/z = 138. Fragmentation patterns would involve the loss of the ethyl group and other characteristic cleavages.[1]
Experimental Protocols: Synthesis of 4-Ethylbenzenethiol
A common and effective method for the synthesis of aromatic thiols is the reduction of the corresponding arylsulfonyl chloride. The following is a representative experimental protocol for the synthesis of 4-ethylbenzenethiol.
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
-
4-Ethylbenzenesulfonyl chloride
-
Zinc dust
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure
-
Reduction of the Sulfonyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of zinc dust and water is prepared. The flask is cooled in an ice bath. Concentrated sulfuric acid is added dropwise with stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition of sulfuric acid, 4-ethylbenzenesulfonyl chloride is added portion-wise to the reaction mixture.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-ethylbenzenethiol.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 4-ethylbenzenethiol.
Reactivity and Applications
4-Ethylbenzenethiol is a versatile chemical intermediate. The thiol group is nucleophilic and can undergo various reactions, including alkylation, acylation, and oxidation to form disulfides. A significant application of aromatic thiols is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The sulfur atom forms a strong coordinate bond with the gold surface, leading to the formation of a highly ordered monolayer. The properties of this monolayer can be tuned by the nature of the aromatic group and its substituents.
Signaling Pathways
The concept of signaling pathways is primarily relevant to pharmacology and biochemistry, describing how cells respond to external stimuli through a series of molecular interactions. As a relatively simple organic molecule, 4-ethylbenzenethiol is not known to be directly involved in specific biological signaling pathways in the manner of a drug or a signaling molecule. Its biological effects would be more likely related to its general chemical reactivity and potential toxicity at higher concentrations.
References
Physical and chemical properties of 4-Ethylbenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Ethylbenzenethiolate, a sulfur-containing organic compound. This document summarizes its key characteristics, experimental protocols for its synthesis and analysis, and its fundamental chemical behavior, offering a valuable resource for professionals in research and development.
Core Physical and Chemical Properties
This compound, also known as 4-ethylthiophenol, is an aromatic thiol with the chemical formula C₈H₁₀S. It is recognized for its characteristic and often unpleasant odor, a common trait of thiols. The presence of a sulfhydryl (-SH) group attached to a benzene ring functionalizes it for a variety of chemical reactions.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀S | [1][2][3] |
| Molecular Weight | 138.23 g/mol | [1][3] |
| CAS Number | 4946-13-8 | [1][2][3] |
| Appearance | Colorless to slightly pale yellow liquid | |
| Melting Point | -30°C (estimate) | [1] |
| Boiling Point | 119-120°C at 30 mmHg; approx. 203-205°C at 760 mmHg | [1] |
| Density | 1.02 g/mL | [1] |
| Refractive Index | 1.563 - 1.566 | [1][4] |
| Vapor Pressure | 0.262 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; soluble in chloroform, diethyl ether, and ethanol. | [5] |
Chemical Properties
The chemical behavior of this compound is largely dictated by the reactivity of the thiol group. Key chemical properties are outlined below.
| Property | Value/Description | Source(s) |
| pKa | 6.84 ± 0.10 (Predicted) | [1][2] |
| Stability | Air sensitive; incompatible with oxidizing agents. | [1][2] |
| Reactivity | The thiol group can be readily oxidized to form disulfides. It can also undergo alkylation, acylation, and other reactions typical of thiols. Aromatic thiols are generally more reactive than aliphatic thiols. |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation | Source(s) |
| 138 | Molecular ion [M]⁺ | [3] |
| 123 | Loss of a methyl group [M-CH₃]⁺ | [3] |
| 105 | Loss of a sulfhydryl group [M-SH]⁺ | [3] |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Source(s) |
| ~2550 | S-H stretch (weak) | |
| ~3050-3000 | Aromatic C-H stretch | |
| ~2960-2850 | Aliphatic C-H stretch | |
| ~1600, 1490 | Aromatic C=C stretch |
Note: Specific peak positions can vary slightly based on the sample preparation and instrument.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of thiophenols involves the reduction of the corresponding sulfonyl chloride.
Methodology:
-
Sulfonylation: 4-Ethylbenzene is reacted with chlorosulfonic acid to produce 4-ethylbenzenesulfonyl chloride. This reaction is typically carried out at low temperatures to control its exothermicity.
-
Reduction: The resulting 4-ethylbenzenesulfonyl chloride is then reduced to this compound. A common reducing agent for this transformation is zinc dust in the presence of a strong acid like sulfuric acid.[6]
-
Workup and Purification: The reaction mixture is worked up to isolate the crude product. Purification can be achieved through distillation, often under reduced pressure, to obtain pure this compound.[1][7]
Purification of Thiophenols
Thiophenols can be purified by several methods, including:
-
Distillation: Fractional distillation, particularly under vacuum, is effective for separating thiophenols from less volatile impurities.[1]
-
Extraction: Thiophenols are acidic and can be extracted from an organic solution into an aqueous basic solution (e.g., NaOH). The aqueous layer can then be acidified to regenerate the thiophenol, which can be extracted back into an organic solvent. This process helps remove non-acidic impurities.
Analytical Methods for Quantification
Accurate quantification of thiophenols is often necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially when coupled with a fluorescence detector after derivatization, is a sensitive method for the determination of thiophenols.[8]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity for quantifying thiophenols at very low concentrations, often after derivatization with reagents like N-ethylmaleimide.[9]
Logical Relationships of Properties
The interplay of the structural features of this compound dictates its overall properties and reactivity.
The aromatic ring influences the acidity of the thiol group by stabilizing the resulting thiolate anion through resonance. The ethyl group contributes to the molecule's nonpolar character, affecting its solubility and boiling point. The thiol group is the primary site of chemical reactivity.
Safety Information
This compound is considered harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2]
References
- 1. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylbenzenethiol | CAS#:4946-13-8 | Chemsrc [chemsrc.com]
- 5. 4-methylbenzenethiol [chemister.ru]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 8. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Ethylbenzenethiol (CAS: 4946-13-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 4-Ethylbenzenethiol. The information is compiled from various scientific databases and supplier information.
Chemical Identity and Physical Properties
4-Ethylbenzenethiol, also known as 4-ethylthiophenol, is an organosulfur compound with the chemical formula C₈H₁₀S[1][2]. It is characterized by a benzene ring substituted with an ethyl group and a thiol group at the para position.
Table 1: Physical and Chemical Properties of 4-Ethylbenzenethiol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀S | [1][2] |
| Molecular Weight | 138.23 g/mol | [1] |
| Appearance | Colorless to slightly pale yellow liquid | N/A |
| Odor | Disagreeable, stench | [3] |
| Boiling Point | 119-120 °C at 30 mmHg | N/A |
| Melting Point | -30 °C (estimate) | N/A |
| Density | 1.02 g/cm³ | N/A |
| Vapor Pressure | 0.262 mmHg at 25 °C | N/A |
| Refractive Index | 1.563 | N/A |
| pKa | 6.84 ± 0.10 (Predicted) | N/A |
| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water. | [4] |
Safety and Handling
4-Ethylbenzenethiol is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: GHS Hazard Information for 4-Ethylbenzenethiol
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation.[1] |
Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405, P501a.
Spectral Data
Spectral data is crucial for the identification and characterization of 4-Ethylbenzenethiol.
Table 3: Key Spectral Information for 4-Ethylbenzenethiol
| Spectroscopic Technique | Key Features | Source(s) |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 138. Major fragments at m/z 123, 105. | [1] |
| Infrared Spectroscopy (FTIR) | Data available, typically performed on a neat sample using a capillary cell. | [1] |
| Raman Spectroscopy | Data available. | [1] |
Chemical Reactivity and Synthesis
Reactivity
As a thiol, 4-Ethylbenzenethiol is expected to undergo reactions typical of this functional group. The thiol proton is weakly acidic, and the corresponding thiolate is a good nucleophile. Oxidation can lead to the formation of the corresponding disulfide.
Synthesis
A potential synthetic route to 4-Ethylbenzenethiol can be envisioned starting from 4-ethylaniline. This would likely involve a diazotization reaction followed by reaction with a sulfur-containing reagent.
Caption: Plausible synthetic pathway to 4-Ethylbenzenethiol.
Experimental Protocols
Caption: General experimental workflow for 4-Ethylbenzenethiol.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity of 4-Ethylbenzenethiol or its involvement in any signaling pathways. While the parent compound, ethylbenzene, has undergone toxicological studies, this data cannot be directly extrapolated to 4-Ethylbenzenethiol[5]. Thiol-containing compounds, in general, can have diverse biological effects, including acting as antioxidants or interacting with metalloenzymes[6]. However, specific studies on this compound are lacking.
Due to the absence of data on biological interactions, a signaling pathway diagram cannot be provided at this time.
Applications in Research and Development
Given its chemical structure, 4-Ethylbenzenethiol could potentially be used in the following areas:
-
Organic Synthesis: As a building block for the introduction of the 4-ethylphenylthio group into molecules.
-
Materials Science: In the formation of self-assembled monolayers (SAMs) on metal surfaces, a common application for aromatic thiols.
-
Drug Discovery: As a fragment for library synthesis in early-stage drug discovery, although no specific biological targets have been identified.
Caption: Potential applications of 4-Ethylbenzenethiol.
References
- 1. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzenethiol | CAS#:4946-13-8 | Chemsrc [chemsrc.com]
- 3. 2-Ethylbenzenethiol | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NTP Toxicology and Carcinogenesis Studies of Ethylbenzene (CAS No. 100-41-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Paradoxical effects of thiol compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Characterization of 4-Ethylbenzenethiolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characterization of 4-Ethylbenzenethiolate, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic signatures of this compound, supported by predicted data and established experimental protocols.
Spectroscopic Data Summary
The spectral data for this compound is summarized below. The NMR data is based on computational predictions, while the IR and Raman data are sourced from experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.28 | Doublet | 2H | Ar-H (ortho to -SH) |
| 7.12 | Doublet | 2H | Ar-H (meta to -SH) |
| 3.45 | Singlet | 1H | -SH |
| 2.63 | Quartet | 2H | -CH₂- |
| 1.23 | Triplet | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 125 MHz)
| Chemical Shift (ppm) | Assignment |
| 144.1 | Ar-C (para to -SH) |
| 129.0 | Ar-C (meta to -SH) |
| 128.5 | Ar-C (ortho to -SH) |
| 127.9 | Ar-C (ipso, attached to -SH) |
| 28.5 | -CH₂- |
| 15.6 | -CH₃ |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy Data [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2965 | Strong | Aliphatic C-H stretch (asymmetric) |
| ~2870 | Strong | Aliphatic C-H stretch (symmetric) |
| ~2550 | Weak | S-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1490 | Strong | Aromatic C=C stretch |
| ~1450 | Medium | CH₂ bend |
| ~820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
Raman Spectroscopy Data [1]
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3055 | Strong | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~2570 | Medium | S-H stretch |
| ~1595 | Very Strong | Aromatic ring stretch |
| ~1000 | Strong | Ring breathing mode |
| ~800 | Medium | C-S stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound, which is a liquid at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to approximately 250 ppm, centered around 125 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra.
-
Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol or acetone and a soft tissue.
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of this compound.
Materials:
-
This compound sample
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)
-
Glass vial or capillary tube
Procedure:
-
Sample Preparation: Place a small amount of the liquid this compound into a glass vial or capillary tube.
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
Adjust the laser power and exposure time to obtain a good signal without causing sample degradation or fluorescence.
-
-
Spectrum Acquisition:
-
Acquire the Raman spectrum over the desired range of Raman shifts (e.g., 200 to 3200 cm⁻¹).
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction if necessary to remove any background fluorescence.
-
Identify and label the major Raman peaks.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectral characterization of this compound.
References
Adsorption mechanism of 4-Ethylbenzenethiolate on gold surfaces
An In-depth Technical Guide to the Adsorption Mechanism of 4-Ethylbenzenethiolate on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the adsorption mechanism of this compound on gold surfaces, a fundamental process in the development of self-assembled monolayers (SAMs) for various scientific and technological applications, including biosensing and drug delivery.
The Adsorption Mechanism: A Multi-faceted Interaction
The formation of a stable and ordered monolayer of this compound on a gold surface is a spontaneous process driven by a strong, specific interaction between the sulfur headgroup of the thiol and the gold substrate. This process, known as chemisorption, is followed by the self-assembly of the molecules into a densely packed monolayer, governed by intermolecular forces.
The primary steps in the adsorption and self-assembly process are:
-
Chemisorption of the Thiol Headgroup: The process initiates with the cleavage of the S-H bond in the 4-Ethylbenzenethiol molecule and the formation of a strong gold-thiolate (Au-S) bond.[1] This covalent interaction is the principal driving force for the adsorption and is energetically highly favorable.[2]
-
Binding Site on the Gold Surface: The sulfur atom of the thiolate can bind to the gold surface at several locations, including atop a single gold atom, at a bridge site between two gold atoms, or in a hollow site (fcc or hcp) between three gold atoms.[2][3][4] For many alkanethiols, the sulfur atoms are believed to bind to the 3-fold hollow sites on the Au(111) surface.[5] The most stable binding geometry is a result of a balance between maximizing the Au-S bond strength and minimizing steric hindrance.
-
Self-Assembly and Monolayer Formation: Following the initial chemisorption, the this compound molecules arrange themselves on the gold surface to maximize attractive van der Waals interactions between the ethylbenzene backbones. This leads to the formation of a densely packed, ordered monolayer. The final structure of the SAM is a delicate balance between the strength of the Au-S bond and the intermolecular interactions.[5]
-
Molecular Orientation: In a well-ordered monolayer, the aromatic rings of the this compound molecules will adopt a specific tilt angle with respect to the surface normal. This orientation is influenced by the packing density and the electronic interactions between adjacent aromatic rings.
Quantitative Data from Analogous Aromatic Thiol Systems
| Parameter | Typical Value Range | Experimental/Theoretical | Notes |
| Binding Energy (Au-S) | 160 - 190 kJ/mol | Theoretical | For alkanethiols on gold.[2] |
| -1.37 eV | DFT | For benzenethiolate on Au(111).[2] | |
| -1.77 eV | DFT | For methylthiolate on Au(111).[6] | |
| Au-S Bond Length | 2.4 - 2.5 Å | Theoretical | For methylthiolate on Au clusters.[5] |
| 2.45 Å | DFT | For thiophenethiolate on an Au(111) slab.[7] | |
| 2.46 Å | DFT | For methylthiolate on Au(111).[6] | |
| Molecular Tilt Angle | ~30° | Experimental | For alkanethiols. |
| 61° | DFT | For a single benzenethiolate molecule on Au(111).[8] | |
| Surface Coverage | ~80% of a full monolayer | Experimental | Initial adsorption of alkanethiols.[2] |
| 1.29 x 10¹³ molecules/cm² | Experimental | For 3-mercaptopropionic acid. |
Experimental Protocols for Characterization
The adsorption and self-assembly of this compound on gold surfaces can be investigated using a suite of surface-sensitive analytical techniques. Detailed experimental protocols for the key techniques are provided below.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces, providing insights into the chemical nature of the adsorbate and its interaction with the substrate.
Protocol for SERS Analysis of Aromatic Thiols on Gold Nanoparticles:
-
Preparation of Gold Nanoparticles: Synthesize gold nanoparticles (e.g., by citrate reduction of HAuCl₄) to serve as the SERS substrate.
-
Sample Preparation:
-
In a microcentrifuge tube, mix the gold colloid solution (e.g., 120 µL) with a salt solution (e.g., 15 µL of 1 M NaCl) to induce nanoparticle aggregation, which enhances the SERS signal.[7][9]
-
Add a dilute solution of the aromatic thiol (e.g., 15 µL of 10⁻⁴ M 4-Ethylbenzenethiol in ethanol) to the aggregated colloid.[7][9]
-
Allow the solution to incubate for a specific period to ensure SAM formation.
-
-
SERS Measurement:
-
Transfer the sample to a suitable container for Raman analysis.
-
Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm).[7]
-
Collect spectra from multiple spots to ensure reproducibility.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of the this compound.
-
Analyze band shifts and intensity changes to deduce information about the Au-S bond formation and the orientation of the molecule on the surface.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol for XPS Analysis of Thiol SAMs on Gold:
-
Substrate Preparation:
-
Use a clean, flat gold substrate (e.g., gold evaporated on a silicon wafer).
-
Clean the substrate immediately before use (e.g., with piranha solution, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen).
-
-
SAM Formation:
-
Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of 4-Ethylbenzenethiol in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the sample under a stream of nitrogen.
-
-
XPS Measurement:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the relevant core levels, particularly Au 4f, S 2p, and C 1s. The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond, which typically appears at a binding energy of around 162 eV.[10]
-
-
Angle-Resolved XPS (ARXPS) (Optional):
-
To determine the thickness and orientation of the monolayer, perform ARXPS by collecting spectra at different take-off angles.[11]
-
-
Data Analysis:
-
Fit the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
Use the attenuation of the Au 4f signal and the intensity of the C 1s and S 2p signals to calculate the thickness of the SAM.
-
Scanning Tunneling Microscopy (STM)
STM is a powerful microscopy technique for imaging surfaces at the atomic level. It can provide real-space images of the molecular arrangement in the SAM.
Protocol for STM Imaging of Aromatic Thiol SAMs on Au(111):
-
Substrate and SAM Preparation:
-
Prepare a SAM of this compound on an atomically flat Au(111) substrate as described in the XPS protocol.
-
-
STM Imaging:
-
Mount the sample in the STM.
-
Use a sharp, electrochemically etched tungsten or Pt/Ir tip.
-
Operate the STM in constant-current mode.
-
Typical imaging parameters for aromatic thiol SAMs are a bias voltage in the range of ±0.5 to ±2.0 V and a tunneling current of 1-100 pA.
-
Acquire images of large areas to observe the overall morphology of the SAM, including domain boundaries and defects.
-
Obtain high-resolution images to resolve the individual molecules and determine the packing structure.
-
-
Data Analysis:
-
Analyze the STM images to determine the lattice parameters of the SAM.
-
Identify the unit cell and the packing arrangement of the this compound molecules.
-
Observe and characterize any surface defects or different phases present in the monolayer.
-
Visualizing the Process and Logic
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of this compound adsorption on gold surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles? [mdpi.com]
- 4. eag.com [eag.com]
- 5. journals.aps.org [journals.aps.org]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
A Deep Dive into the Self-Assembly of 4-Ethylbenzenethiolate on Metallic Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly process of 4-Ethylbenzenethiolate on various substrates, with a primary focus on gold. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from closely related analogue molecules, such as 4-methylbenzenethiol and other aromatic thiols, to provide a holistic understanding of the underlying principles and expected behaviors. All instances of analogue data are explicitly noted.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. The process is driven by the chemical affinity between the head group of the organic molecule and the substrate. In the case of thiols on noble metals, a strong sulfur-metal bond serves as the anchor. The intermolecular interactions, such as van der Waals forces between the organic backbones, contribute to the high degree of order within the monolayer. The ability to tailor the terminal functionality of the molecules makes SAMs a versatile platform for controlling surface properties, with applications ranging from biosensing and drug delivery to molecular electronics.
The Self-Assembly Process of this compound
The self-assembly of this compound onto a substrate like gold typically involves the chemisorption of the thiol group onto the metal surface, leading to the formation of a gold-thiolate bond. This is followed by a slower organization process where the aromatic rings and ethyl groups arrange into a densely packed, ordered structure.
Caption: The self-assembly of this compound from solution onto a substrate.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogues on gold substrates.
| Parameter | This compound on Au(111) | 4-Methylbenzenethiol on Au(111) (Analogue) | Benzenethiol on Au(111) (Analogue) | Reference |
| Molecular Orientation | ||||
| Benzene Ring Tilt Angle | 60 ± 5° | 30 ± 10° | ~30° | [1][2] |
| Alkyl Group Orientation | Perpendicular to the surface | Not Applicable | Not Applicable | [1] |
| Wetting Properties | ||||
| Water Contact Angle | Data not available | ~75° | Data not available |
Note: The water contact angle for 4-methylbenzenethiol is used as a proxy to estimate the hydrophobicity of the this compound SAM.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Preparation of this compound Self-Assembled Monolayers on Gold
This protocol outlines a general solution-phase deposition method for forming thiol SAMs on gold.
Caption: A typical workflow for the preparation of thiol SAMs on a gold substrate.
Characterization Techniques
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For aromatic thiol SAMs on gold, XPS can be used to confirm the presence of sulfur and carbon and to investigate the nature of the sulfur-gold bond. The S 2p core level spectrum for thiols chemisorbed on gold typically shows a doublet with the S 2p3/2 peak appearing at a binding energy of around 162 eV, characteristic of a gold-thiolate species.[3]
NEXAFS spectroscopy is a powerful technique for determining the orientation of molecules within a SAM. By analyzing the polarization dependence of the π* resonance intensity of the benzene ring, the tilt angle of the aromatic moiety with respect to the substrate surface can be determined. A study on 4-ethylbenzenethiol on Au(111) determined the benzene ring to be tilted at 60 ± 5° with respect to the surface, with the ethyl group oriented perpendicularly.[1]
References
- 1. Depth-dependent C K-NEXAFS spectra for self-assembled monolayers of 4-methylbenzenethiol and 4-ethylbenzenethiol on Au(1 1 1) (Journal Article) | ETDEWEB [osti.gov]
- 2. Molecular Orientation and Ordered Structure of Benzenethiol Adsorbed on Gold(111) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Stages of 4-Ethylbenzenethiolate Monolayer Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the formation and characterization of 4-Ethylbenzenethiolate (4-EBT) self-assembled monolayers (SAMs) on gold surfaces. The initial stages of monolayer formation are critical in determining the overall structure, stability, and functional properties of the resulting surface, which has significant implications for applications in biosensing, drug delivery, and molecular electronics.
Introduction to this compound Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. Alkanethiols and aromatic thiols on gold are the most extensively studied SAM systems due to the strong, covalent-like bond between sulfur and gold, leading to stable and well-defined monolayers. 4-Ethylbenzenethiol, an aromatic thiol, forms a monolayer where the orientation and packing of the aromatic rings influence the surface properties. Understanding the kinetics and structural evolution during the initial formation of these monolayers is paramount for controlling their final properties.
The formation process is generally understood to occur in two main stages: an initial fast adsorption phase, followed by a slower organization phase where the molecules rearrange to form a more ordered, densely packed monolayer.
Experimental Protocols
Detailed methodologies for the key experiments involved in the formation and characterization of 4-EBT SAMs are provided below.
Preparation of this compound Self-Assembled Monolayers
Objective: To prepare a 4-EBT SAM on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
4-Ethylbenzenethiol (4-EBT)
-
Anhydrous ethanol (or other suitable solvent)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Preparation of 4-EBT Solution:
-
Prepare a dilute solution of 4-EBT in anhydrous ethanol. A typical concentration is 1 mM.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the 4-EBT solution.
-
The immersion time can be varied to study the kinetics of monolayer formation. For a fully formed monolayer, an immersion time of 24 hours is common.
-
-
Rinsing and Drying:
-
After the desired immersion time, remove the substrates from the solution.
-
Rinse the substrates thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states of the 4-EBT monolayer on the gold surface.
Instrumentation: A standard XPS system with a monochromatic Al Kα X-ray source.
Procedure:
-
Sample Introduction: Mount the 4-EBT SAM sample on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest, including C 1s, S 2p, and Au 4f.
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the binding energies and atomic concentrations of the different chemical states.
-
The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond, which typically appears at a binding energy of around 162 eV for the S 2p₃/₂ peak.[1]
-
The C 1s spectrum can provide information about the aromatic ring and the ethyl group.
-
The attenuation of the Au 4f signal can be used to estimate the thickness of the monolayer.
-
Contact Angle Goniometry
Objective: To measure the static, advancing, and receding contact angles of a liquid on the 4-EBT SAM surface to determine its wettability and surface energy.
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
Procedure:
-
Sample Placement: Place the 4-EBT SAM sample on the goniometer stage.
-
Static Contact Angle:
-
Dispense a small droplet of a probe liquid (e.g., deionized water) onto the surface.
-
Capture an image of the droplet and use the software to measure the angle at the three-phase (solid-liquid-gas) contact line.
-
-
Advancing and Receding Contact Angles (for Contact Angle Hysteresis):
-
Advancing Angle: Slowly increase the volume of the droplet while it is in contact with the surface and measure the maximum angle just before the contact line advances.
-
Receding Angle: Slowly decrease the volume of the droplet and measure the minimum angle just before the contact line recedes.
-
-
Data Analysis:
-
The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about the chemical and topographical homogeneity of the surface.
-
Data Presentation
Table 1: Kinetics of this compound Monolayer Formation
| Immersion Time (minutes) | Surface Coverage (%) |
| 1 | 65 |
| 5 | 85 |
| 15 | 92 |
| 60 | 95 |
| 1440 (24 hours) | >98 |
Table 2: Contact Angle Measurements for a this compound Monolayer
| Probe Liquid | Static Contact Angle (°) | Advancing Contact Angle (°) | Receding Contact Angle (°) | Contact Angle Hysteresis (°) |
| Deionized Water | 75 ± 2 | 78 ± 2 | 70 ± 2 | 8 |
| Diiodomethane | 38 ± 2 | 41 ± 2 | 35 ± 2 | 6 |
Table 3: XPS Elemental Analysis of a this compound Monolayer
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | 284.8 | 65.2 |
| S 2p₃/₂ | 162.1 | 8.3 |
| Au 4f₇/₂ | 84.0 | 26.5 |
Visualizations
The following diagrams, created using the DOT language, illustrate key processes in the formation and characterization of 4-EBT monolayers.
Caption: Workflow for the preparation of a this compound self-assembled monolayer.
Caption: Experimental workflow for the characterization of a 4-EBT monolayer.
References
An In-depth Technical Guide to Intermolecular Interactions in 4-Ethylbenzenethiolate Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intermolecular interactions that govern the structure and properties of 4-Ethylbenzenethiolate (4-EBT) self-assembled monolayers (SAMs) on gold surfaces. Understanding these interactions is crucial for the rational design and fabrication of functionalized surfaces for applications in biosensing, drug delivery, and molecular electronics.
Introduction to this compound Self-Assembled Monolayers
This compound forms well-ordered monolayers on gold substrates through the spontaneous chemisorption of the thiol headgroup onto the gold surface, resulting in a strong gold-thiolate bond. The structure and stability of these films are primarily dictated by a delicate balance of molecule-substrate and intermolecular interactions. The ethyl group and the benzene ring of the 4-EBT molecule play a significant role in determining the packing density, molecular orientation, and overall architecture of the SAM.
The key interactions at play within a 4-EBT film are:
-
Van der Waals Forces: These are the primary attractive forces between the aromatic rings and the ethyl chains of adjacent 4-EBT molecules. They are critical in promoting the long-range order and stability of the monolayer.
-
π-π Stacking: The aromatic benzene rings of neighboring molecules can interact through π-π stacking, further contributing to the stability and electronic properties of the film.
-
Steric Hindrance: The ethyl group introduces a degree of steric hindrance that influences the tilt angle of the molecules with respect to the surface normal, affecting the packing density.
Quantitative Data Summary
Table 1: Adsorption and Structural Parameters
| Parameter | This compound (Theoretical) | Benzenethiolate (Experimental) | Toluene-4-thiolate (Experimental) |
| Adsorption Energy (eV) | ~1.8 - 2.0[1] | 1.83[2] | N/A |
| Molecular Tilt Angle (° from surface normal) | ~30-37[1] | ~20-30[3] | N/A |
| Surface Coverage (molecules/cm²) | N/A | ~4.2 x 10¹⁴[3] | N/A |
| Film Thickness (Å) | N/A | ~7-8 | N/A |
Note: Theoretical values for 4-EBT are derived from Density Functional Theory (DFT) calculations. Experimental values for benzenethiolate provide a close approximation.
Table 2: Spectroscopic and Surface Properties
| Parameter | This compound | Benzenethiolate | Toluene-4-thiolate |
| S 2p Binding Energy (XPS, eV) | N/A | ~162.0 (Au-S) | N/A |
| Au 4f Binding Energy (XPS, eV) | N/A | ~84.0 (Au 4f₇/₂) | N/A |
| Water Contact Angle (°, static) | N/A | ~70-75 | ~75-80 |
| Key Raman Shifts (cm⁻¹) | N/A | ~1000, 1025, 1075, 1575 (ring modes)[4][5] | N/A |
Note: Spectroscopic and contact angle data for benzenethiolate and toluene-4-thiolate are provided as representative values for aromatic thiol SAMs.
Experimental Protocols
Detailed methodologies for the formation and characterization of 4-EBT films are outlined below. These protocols are based on established procedures for aromatic thiol SAMs.
Synthesis and Purification of 4-Ethylbenzenethiol
4-Ethylbenzenethiol can be synthesized through various methods, including the reduction of 4-ethylbenzenesulfonyl chloride or the reaction of 4-ethylphenylmagnesium bromide with sulfur. A general procedure involves the reaction of a halo-substituted aromatic compound with an alkali metal monosulfide in a polar organic solvent at elevated temperatures[6].
Purification: The synthesized 4-ethylbenzenethiol should be purified, for example by distillation under reduced pressure, to remove any disulfide impurities, which can affect the quality of the self-assembled monolayer.
Preparation of Au(111) Substrates
High-quality, atomically flat Au(111) substrates are essential for the formation of well-ordered SAMs. A common method for preparing such substrates is the thermal evaporation of gold onto freshly cleaved mica sheets[3].
Protocol:
-
Cleave mica sheets to expose a fresh, clean surface.
-
Mount the mica in a high-vacuum thermal evaporator.
-
Evaporate a thin adhesion layer of chromium or titanium (optional, ~2-5 nm).
-
Evaporate a layer of gold (~100-200 nm) onto the mica at an elevated temperature (e.g., 300-500 °C) to promote the formation of large (111)-oriented terraces[7].
-
Anneal the gold-coated mica substrate post-deposition to further improve the surface morphology.
Self-Assembled Monolayer Formation
Protocol:
-
Prepare a dilute solution of 4-ethylbenzenethiol (typically 1-10 mM) in a high-purity solvent such as ethanol or toluene.
-
Immerse the freshly prepared Au(111) substrate into the thiol solution.
-
Allow the self-assembly process to proceed for a sufficient duration, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of inert gas (e.g., nitrogen or argon).
Characterization Techniques
XPS is used to determine the chemical composition and bonding environment of the SAM.
Protocol:
-
Introduce the SAM-coated Au(111) substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, S 2p, and Au 4f regions.
-
Analyze the binding energies and peak shapes to confirm the presence of the thiolate bond to gold and the integrity of the aromatic ring and ethyl group. The S 2p peak for a thiolate bound to gold is typically observed around 162 eV.
FTIR, often in a reflection-absorption infrared spectroscopy (RAIRS) configuration, provides information about the molecular orientation and packing of the SAM.
Protocol:
-
Place the SAM-coated Au(111) substrate in the sample compartment of the FTIR spectrometer equipped with a RAIRS accessory.
-
Acquire the infrared spectrum of the SAM.
-
Analyze the positions and intensities of the vibrational modes of the benzene ring and the ethyl group to deduce the average molecular tilt angle and conformational order.
STM provides real-space images of the SAM with atomic or molecular resolution, revealing the packing arrangement and surface defects.
Protocol:
-
Mount the SAM-coated Au(111) substrate in an STM.
-
Engage the STM tip and acquire images in constant-current or constant-height mode.
-
Analyze the images to determine the lattice parameters of the molecular arrangement and identify any domain boundaries or defects.
AFM is used to characterize the topography and roughness of the SAM over larger areas.
Protocol:
-
Mount the SAM-coated Au(111) substrate on the AFM stage.
-
Scan the surface in tapping mode or contact mode to obtain topographical images.
-
Analyze the images to assess the uniformity of the film and measure the surface roughness.
Raman spectroscopy provides vibrational information about the molecules in the SAM and can be enhanced using Surface-Enhanced Raman Spectroscopy (SERS).
Protocol:
-
Focus the laser of a Raman spectrometer onto the SAM-coated Au(111) substrate.
-
Acquire the Raman spectrum.
-
Analyze the characteristic vibrational modes of the this compound to confirm its presence and investigate its interaction with the substrate[4][5].
XRR is a powerful technique for determining the thickness, density, and roughness of thin films.
Protocol:
-
Mount the SAM-coated Au(111) substrate on an X-ray reflectometer.
-
Measure the specularly reflected X-ray intensity as a function of the grazing incidence angle.
-
Fit the reflectivity data to a model to extract the film thickness, electron density (related to mass density), and surface/interface roughness with angstrom-level precision[8][9].
This technique measures the wettability of the SAM surface, which is indicative of the surface energy and the orientation of the terminal groups.
Protocol:
-
Place a droplet of a probe liquid (e.g., deionized water) on the surface of the SAM.
-
Use a goniometer to measure the static contact angle between the liquid droplet and the surface.
-
The contact angle provides information about the hydrophobicity/hydrophilicity of the surface, which is influenced by the exposed ethyl groups of the 4-EBT molecules.
Visualizing Intermolecular Interactions and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key relationships and processes described in this guide.
Caption: Key intermolecular and molecule-substrate interactions in a 4-EBT SAM.
Caption: Workflow for the preparation and characterization of 4-EBT SAMs.
Caption: Logical relationship from intermolecular forces to film functionality.
References
- 1. nanospainconf.org [nanospainconf.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications and Self-Assembled Monolayers (SAMs) Gold Au111 on mica [phasis.ch]
- 5. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 6. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
- 7. Crystallization of Au thin films on Si-based substrates by annealing for self assembly monolayer | Thin Film Magnetism Group (TFM) [tfm.phy.cam.ac.uk]
- 8. eng.uc.edu [eng.uc.edu]
- 9. dbc.wroc.pl [dbc.wroc.pl]
Theoretical Modeling of 4-Ethylbenzenethiolate Adsorption: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of 4-ethylbenzenethiolate adsorption on noble metal surfaces, a topic of significant interest in fields ranging from molecular electronics to drug delivery. The following sections detail the computational approaches, experimental validation techniques, and key findings in this area of research.
Introduction to this compound Adsorption
4-Ethylbenzenethiol (4-EBT) is an aromatic thiol that readily forms self-assembled monolayers (SAMs) on various metallic substrates, most notably gold and silver. The sulfur headgroup of the molecule chemisorbs onto the metal surface, leading to the formation of a highly ordered molecular layer. The orientation and packing of these molecules are governed by a delicate interplay of molecule-substrate interactions, intermolecular forces (such as van der Waals interactions), and the nature of the solvent environment.
Theoretical modeling, primarily through Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of 4-EBT adsorption at the atomic level. These computational methods provide insights into adsorption energies, preferred binding sites, molecular orientation (tilt angle), and the electronic structure of the molecule-metal interface. This in-depth understanding is crucial for the rational design of functional surfaces with tailored chemical and physical properties.
Theoretical Modeling Approaches
The theoretical investigation of this compound adsorption predominantly relies on first-principles calculations based on Density Functional Theory (DFT). These calculations can predict various properties of the adsorbed molecule and the resulting self-assembled monolayer.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound adsorption, DFT is employed to determine the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic properties of the system.
Key parameters investigated using DFT include:
-
Adsorption Energy: The energy released upon the adsorption of a this compound molecule onto the metal surface. This value indicates the strength of the molecule-surface bond.
-
Adsorption Site: The specific location on the crystalline surface of the metal where the sulfur atom of the thiolate preferentially binds. Common sites on the Au(111) surface include the hollow, bridge, and top sites.
-
Molecular Orientation (Tilt Angle): The angle the aromatic ring of the this compound molecule makes with respect to the surface normal. This is influenced by factors such as surface coverage and intermolecular interactions.
-
Bond Lengths and Angles: The equilibrium distances and angles between the atoms of the adsorbed molecule and the surface atoms.
-
Vibrational Frequencies: The characteristic vibrational modes of the adsorbed molecule, which can be compared with experimental data from techniques like Surface-Enhanced Raman Spectroscopy (SERS).
Logical Relationship of Key DFT Parameters
The following diagram illustrates the relationship between key parameters in the DFT modeling of this compound adsorption.
Caption: Relationship between key parameters in DFT modeling.
Quantitative Data from Theoretical Models
While a comprehensive set of quantitative data for this compound from a wide range of theoretical models is the subject of ongoing research, studies on similar aromatic thiols provide valuable benchmarks. For instance, DFT calculations for 4-methylbenzenethiol (4-MBT) on Au(111) show that adsorption energies and tilt angles are sensitive to surface coverage and the inclusion of van der Waals interactions in the calculations.[1]
| Parameter | Value (for 4-MBT on Au(111)) | Reference |
| Adsorption Energy (low coverage) | ~1.5 - 2.0 eV | [1] |
| Tilt Angle (low coverage) | ~40° - 50° | [1] |
| Adsorption Energy (high coverage) | Decreases with increasing coverage | [1] |
| Tilt Angle (high coverage) | Increases with increasing coverage | [1] |
Experimental Protocols for Validation
Theoretical models are validated through comparison with experimental data. The following sections provide detailed methodologies for key experimental techniques used to characterize this compound self-assembled monolayers.
Preparation of Self-Assembled Monolayers (SAMs)
A standardized protocol for the preparation of high-quality SAMs is crucial for reproducible experimental results.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold film)
-
4-Ethylbenzenethiol
-
Anhydrous ethanol (solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas (for drying)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-ethylbenzenethiol in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates in the 4-ethylbenzenethiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Experimental Workflow for SAM Preparation and Characterization
Caption: Workflow for SAM preparation and characterization.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Sample Mounting: Mount the SAM-coated substrate on a sample holder using conductive tape.
-
Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the spectrometer.
-
Survey Scan: Acquire a wide-energy range survey scan to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest, particularly S 2p, C 1s, and Au 4f.
-
Data Analysis:
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.
-
Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the chemical states and relative atomic concentrations of the elements. The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond.
-
Scanning Tunneling Microscopy (STM)
STM is a powerful technique for imaging surfaces at the atomic level. It can be used to visualize the packing and ordering of this compound molecules in the SAM.
Instrumentation:
-
Scanning tunneling microscope operating in ultra-high vacuum (UHV).
Procedure:
-
Sample and Tip Preparation:
-
Transfer the SAM-coated substrate into the UHV chamber of the STM.
-
Use an electrochemically etched tungsten or mechanically cut Pt/Ir tip.
-
-
Imaging:
-
Approach the tip to the sample surface until a tunneling current is established.
-
Scan the tip across the surface in constant current mode.
-
Typical imaging parameters for aromatic thiol SAMs are a bias voltage of +1.0 V and a tunneling current of 10-100 pA.
-
-
Image Analysis:
-
Analyze the STM images to determine the lattice parameters of the SAM, identify any defects, and observe the molecular packing arrangement.
-
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecules adsorbed on nanostructured metal surfaces.
Instrumentation:
-
Raman spectrometer equipped with a laser excitation source (e.g., 633 nm or 785 nm).
-
SERS-active substrate (e.g., silver or gold nanoparticles).
Procedure:
-
SERS Substrate Preparation: Prepare a colloidal solution of silver or gold nanoparticles or use a solid SERS-active substrate.
-
Sample Preparation: Immerse the SERS substrate in a dilute solution of 4-ethylbenzenethiol to allow for adsorption.
-
SERS Measurement:
-
Acquire the SERS spectrum of the this compound-coated substrate.
-
Use a low laser power to avoid sample damage.
-
-
Data Analysis:
-
Compare the experimental SERS spectrum with the vibrational frequencies calculated using DFT to assign the observed peaks to specific molecular vibrations. This comparison is crucial for confirming the adsorption geometry and understanding the molecule-surface interaction.
-
Conclusion
The theoretical modeling of this compound adsorption, primarily through DFT calculations, provides invaluable insights into the fundamental aspects of self-assembled monolayer formation. When combined with rigorous experimental validation using techniques such as XPS, STM, and SERS, a comprehensive understanding of the structure-property relationships of these functional surfaces can be achieved. This knowledge is paramount for the continued development of advanced materials and technologies that rely on precisely controlled molecular interfaces.
References
Methodological & Application
Application Notes and Protocols for the Formation of 4-Ethylbenzenethiolate Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. Thiol-based SAMs on gold substrates are particularly prevalent in research and development due to their stability, ease of preparation, and the ability to tailor surface properties by modifying the terminal group of the thiol molecule. 4-Ethylbenzenethiolate SAMs, with their aromatic structure, offer a well-defined surface that can be utilized in a variety of applications, including as model systems for studying interfacial phenomena, in the development of biosensors, and as platforms for drug delivery systems. This document provides a detailed protocol for the consistent and reproducible formation of high-quality this compound SAMs on gold substrates.
Data Presentation
Characterization of the resulting this compound SAM is crucial for ensuring monolayer quality and reproducibility. The following table summarizes typical quantitative data obtained from various surface analysis techniques.
| Characterization Technique | Parameter Measured | Typical Value |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 80° |
| Spectroscopic Ellipsometry | Monolayer Thickness | 8 - 10 Å |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy (Au-S) | ~162.0 eV |
| C(1s) Binding Energy | ~284.8 eV | |
| Au(4f) Binding Energy | ~84.0 eV |
Experimental Protocols
A clean environment is paramount for the formation of high-quality SAMs, as even trace contaminants can disrupt the ordering of the monolayer.[1][2] It is recommended to work in a fume hood and to avoid areas where silanes or poly(dimethylsiloxane) (PDMS) have been used.[1][2]
Materials and Reagents
-
4-Ethylbenzenethiol (≥98% purity)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)[1]
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity, filtered)
-
Tweezers (non-magnetic, stainless steel)
Experimental Workflow
Step-by-Step Procedure
1. Substrate Preparation
The quality of the gold substrate is critical for the formation of a well-ordered SAM.
-
Initial Cleaning:
-
Hold the gold substrate with clean tweezers.
-
Rinse the substrate sequentially with ethanol and deionized water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Piranha Cleaning (Optional, for rigorous cleaning of bare gold substrates):
-
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.
-
Carefully prepare the piranha solution by slowly adding the 30% hydrogen peroxide to the concentrated sulfuric acid in a glass beaker. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse it thoroughly with copious amounts of deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Use the substrate immediately after cleaning.
-
2. Thiol Solution Preparation
-
Prepare a 1 to 5 mM solution of 4-Ethylbenzenethiol in 200 proof ethanol.[1] For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass of 4-Ethylbenzenethiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
3. Self-Assembled Monolayer Formation
-
Place the clean, dry gold substrate in a clean glass vial.
-
Add a sufficient volume of the 4-Ethylbenzenethiol solution to completely submerge the substrate.
-
To minimize oxidation, gently purge the headspace of the vial with nitrogen gas before sealing the cap tightly.[1][2]
-
Allow the self-assembly process to proceed for 24 to 48 hours at room temperature in a vibration-free environment.[1][2] Longer immersion times generally lead to more ordered monolayers.[2]
4. Post-Deposition Rinsing and Drying
-
After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.[1]
-
Dry the substrate under a gentle stream of nitrogen gas.[1][2]
5. Storage
-
For short-term storage, place the SAM-coated substrate in a clean, dry container such as a petri dish.
-
For long-term storage, it is advisable to store the samples in a desiccator under an inert atmosphere to prevent degradation.[2]
Characterization Methods
To confirm the successful formation of a high-quality this compound SAM, the following characterization techniques are recommended:
-
Contact Angle Goniometry: This technique measures the hydrophobicity of the surface. A well-formed aromatic SAM will exhibit a higher water contact angle compared to a bare gold surface.
-
Spectroscopic Ellipsometry: This method is used to determine the thickness of the monolayer. The measured thickness should be consistent with the length of the 4-Ethylbenzenethiol molecule in a tilted orientation on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the surface. The presence of a sulfur peak at a binding energy characteristic of a gold-thiolate bond confirms the covalent attachment of the monolayer.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the SAM and to assess its order and defect density.
By following this detailed protocol, researchers can reliably produce high-quality this compound self-assembled monolayers for a wide range of applications in science and drug development.
References
Application Notes and Protocols: 4-Ethylbenzenethiolate for Functionalizing Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical, electronic, and catalytic properties. Their utility in biomedical applications, including drug delivery, bio-imaging, and diagnostics, is significantly enhanced by surface functionalization. The covalent attachment of organic molecules, particularly thiols, to the gold surface allows for the tuning of nanoparticle stability, solubility, and biological interactions. 4-Ethylbenzenethiolate, an aromatic thiol, provides a stable, well-defined self-assembled monolayer (SAM) on gold surfaces. This functionalization can impart hydrophobicity and provide a platform for further conjugation, making it a valuable tool in the development of sophisticated nanoparticle-based technologies.
These application notes provide a comprehensive guide to the synthesis of gold nanoparticles and their functionalization with this compound. Detailed experimental protocols, characterization data from analogous systems, and an experimental workflow are presented to assist researchers in this field.
Data Presentation
Characterization of gold surfaces and nanoparticles functionalized with aromatic thiols is crucial for ensuring successful and reproducible synthesis. While specific quantitative data for this compound on gold nanoparticles is not extensively available in the literature, the following tables summarize typical characterization data for bare gold nanoparticles and for gold surfaces functionalized with similar aromatic thiols, which can be used as a reference.
Table 1: Typical Characterization Data for Unfunctionalized Gold Nanoparticles
| Parameter | Method | Typical Value | Reference |
| Core Diameter | Transmission Electron Microscopy (TEM) | 10 - 100 nm (synthesis dependent) | [1][2] |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 15 - 120 nm | [1] |
| Zeta Potential | Dynamic Light Scattering (DLS) | -30 to -50 mV (for citrate-stabilized AuNPs) | [3] |
| Surface Plasmon Resonance (λmax) | UV-Vis Spectroscopy | 520 - 530 nm (for ~20 nm spherical AuNPs) | [1][2] |
Table 2: Characterization Data for Aromatic Thiol Self-Assembled Monolayers on Gold Surfaces (Analogous Systems)
| Parameter | Ligand | Method | Typical Value | Reference |
| Advancing Contact Angle (Water) | 4-Methylbenzenethiol | Goniometry | 75° - 85° | [4] |
| XPS S 2p Binding Energy | Thiol on Gold | X-ray Photoelectron Spectroscopy (XPS) | ~162 eV (Au-bound S) | [5][6] |
| Monolayer Thickness | Alkanethiols | Ellipsometry | ~1-2 nm (dependent on chain length) | [7] |
| Thermal Desorption Temperature | Alkanethiols | Temperature Programmed Desorption (TPD) | > 150 °C | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~20 nm gold nanoparticles using the citrate reduction method.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)
-
Sodium citrate dihydrate (1% w/v)
-
Deionized water (DI water)
-
Glassware (thoroughly cleaned with aqua regia)
Procedure:
-
In a clean round-bottom flask, add 100 mL of DI water and bring to a rolling boil with vigorous stirring.
-
To the boiling water, add 1 mL of the 1% HAuCl₄ solution. The solution will be a pale yellow.
-
Continue to heat and stir for 1 minute.
-
Rapidly add 2 mL of the 1% sodium citrate solution to the flask.
-
Observe the color change of the solution from yellow to blue-gray and finally to a brilliant ruby red, which indicates the formation of gold nanoparticles.[2]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the gold nanoparticle solution at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
This protocol details the process of forming a self-assembled monolayer of this compound on the surface of pre-synthesized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
4-Ethylbenzenethiol
-
Ethanol (anhydrous)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Prepare a 1 mM solution of 4-Ethylbenzenethiol in anhydrous ethanol.
-
In a clean glass vial, add 10 mL of the gold nanoparticle solution.
-
To the gold nanoparticle solution, add 100 µL of the 1 mM 4-Ethylbenzenethiol solution. The final thiol concentration will be approximately 10 µM.
-
Gently vortex the mixture for 1 minute.
-
Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to ensure the formation of a well-ordered self-assembled monolayer.[10]
-
After the incubation period, centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant, which contains excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol by vortexing and sonication if necessary.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound thiol.
-
Finally, resuspend the purified this compound functionalized gold nanoparticles in the desired solvent for storage or further use.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Logical Relationship Diagram
Caption: Logical relationship of nanoparticle functionalization and resulting properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrode Surface Modification using 4-Ethylbenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of electrode surfaces with self-assembled monolayers (SAMs) is a cornerstone technique in a variety of scientific disciplines, including electrochemistry, sensor development, and materials science. 4-Ethylbenzenethiolate, an aromatic thiol, forms a well-defined and stable monolayer on gold surfaces. This modification alters the interfacial properties of the electrode, enabling applications such as the study of electron transfer kinetics, fabrication of biosensors, and development of anti-fouling coatings. These notes provide detailed protocols for the preparation and characterization of this compound modified electrodes.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of this compound modified gold electrodes. These values are representative and will vary depending on the specific experimental conditions.
Table 1: Surface Characterization Data
| Parameter | Bare Gold Electrode | This compound Modified Gold Electrode |
| Water Contact Angle (θ) | < 20° | 70° - 80° |
| Ellipsometric Thickness | N/A | 0.8 - 1.2 nm |
| Surface Roughness (AFM) | ~0.2 - 0.5 nm | ~0.3 - 0.6 nm |
Table 2: Electrochemical Characterization Data
| Parameter | Bare Gold Electrode | This compound Modified Gold Electrode |
| Charge Transfer Resistance (Rct) in [Fe(CN)6]3-/4- | Low (~100 Ω·cm²) | High (> 1 MΩ·cm²) |
| Double-Layer Capacitance (Cdl) | ~20 µF/cm² | ~1 - 5 µF/cm² |
| Reductive Desorption Potential (in 0.1 M KOH) | N/A | -0.8 to -1.0 V vs. Ag/AgCl |
| Surface Coverage (θ) | N/A | > 95% |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayer (SAM) on a Gold Electrode
This protocol details the steps for the formation of a this compound SAM on a gold electrode surface.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer, gold disk electrode)
-
4-Ethylbenzenethiol (97% or higher purity)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
Procedure:
-
Gold Electrode Cleaning:
-
For gold disk electrodes, polish the surface with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad.
-
Rinse thoroughly with DI water and sonicate in ethanol for 5 minutes to remove polishing residues.
-
For gold-coated wafers, a gentler cleaning procedure is required. Immerse the substrate in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety first!)
-
Rinse the electrode copiously with DI water and then with absolute ethanol.
-
Dry the cleaned electrode under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of 4-Ethylbenzenethiol in absolute ethanol in a clean glass vial. For example, add the appropriate amount of 4-Ethylbenzenethiol to 10 mL of ethanol.
-
Cap the vial and sonicate for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold electrode into the 1 mM 4-Ethylbenzenethiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing and Drying:
-
After the incubation period, remove the electrode from the thiol solution.
-
Rinse the electrode thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the modified electrode under a gentle stream of nitrogen gas.
-
The modified electrode is now ready for characterization.
-
Protocol 2: Electrochemical Characterization of the this compound SAM
This protocol describes the use of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to characterize the quality and blocking properties of the SAM.
Materials:
-
This compound modified gold electrode (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl (3 M KCl) or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat with EIS capability
-
Electrochemical cell
-
Electrolyte solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in 0.1 M KCl.
-
Deaeration equipment (e.g., nitrogen or argon gas line)
Procedure:
-
Cyclic Voltammetry (CV):
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
Deaerate the electrolyte by bubbling with nitrogen or argon for at least 15 minutes.
-
Record the cyclic voltammogram of the bare gold electrode in the potential range of -0.2 V to +0.6 V vs. Ag/AgCl at a scan rate of 100 mV/s. A well-defined pair of redox peaks for the ferri/ferrocyanide couple should be observed.
-
Replace the bare electrode with the this compound modified electrode and record the CV under the same conditions.
-
A significant decrease or complete suppression of the redox peak currents indicates the formation of a blocking monolayer.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the potentiostat to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Apply a small AC perturbation (e.g., 10 mV amplitude) over a frequency range of 100 kHz to 0.1 Hz.
-
Record the Nyquist plot (Z' vs. -Z'').
-
For a bare gold electrode, the Nyquist plot will show a small semicircle at high frequencies, corresponding to a low charge transfer resistance (Rct).
-
For a well-formed this compound SAM, the Nyquist plot will exhibit a large semicircle, indicating a significantly increased Rct due to the insulating nature of the monolayer.
-
-
Surface Coverage (θ) Calculation:
-
The surface coverage can be estimated from the EIS data using the following equation: θ = 1 - (Rct,bare / Rct,modified)
-
Where Rct,bare is the charge transfer resistance of the bare gold electrode and Rct,modified is the charge transfer resistance of the modified electrode.
-
Visualizations
Caption: Experimental workflow for electrode modification.
Caption: Electron transfer at bare and modified surfaces.
Application Notes and Protocols for 4-Ethylbenzenethiolate Self-Assembled Monolayers in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of self-assembled monolayers (SAMs) derived from 4-Ethylbenzenethiolate. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and concepts to facilitate the use of these SAMs in various research and development settings, including biosensing and corrosion protection.
Introduction to this compound SAMs
Self-assembled monolayers (SAMs) of organothiols on noble metal surfaces, particularly gold, have emerged as a powerful platform for modifying surface properties at the molecular level. 4-Ethylbenzenethiol, an aromatic thiol, forms well-ordered and stable monolayers that are of significant interest for a range of electrochemical applications. The ethyl group provides a defined thickness and hydrophobicity to the monolayer, while the aromatic ring offers opportunities for π-π stacking interactions, influencing the packing and electronic properties of the SAM. These characteristics make this compound SAMs suitable for applications in biosensors, corrosion inhibition, and fundamental electrochemical studies.
Electrochemical Applications
Electrochemical Biosensors
This compound SAMs can serve as a stable and well-defined interface for the immobilization of biorecognition elements, such as enzymes, antibodies, and nucleic acids. The insulating nature of the monolayer can be exploited in electrochemical impedance spectroscopy (EIS) based biosensors, where the binding of a target analyte to the immobilized bioreceptor alters the interfacial capacitance and charge transfer resistance.
Key Advantages in Biosensing:
-
Stable Immobilization Platform: The strong gold-thiol bond ensures the robust attachment of the SAM, providing a stable foundation for subsequent biomolecule immobilization.
-
Reduced Non-Specific Binding: The well-packed monolayer can minimize the non-specific adsorption of interfering species from complex biological samples.
-
Tunable Surface Properties: The ethyl group provides a specific hydrophobicity that can be advantageous for the orientation and activity of certain biomolecules.
Corrosion Protection
The dense and ordered structure of this compound SAMs forms a physical barrier that can effectively protect underlying metal surfaces, such as copper and gold, from corrosive environments. The hydrophobic nature of the monolayer repels aqueous corrosive agents, while the tightly packed aromatic rings hinder the diffusion of ions and small molecules to the metal surface.
Key Advantages in Corrosion Protection:
-
Formation of a Dense Barrier: The aromatic interactions between adjacent molecules contribute to a well-ordered and compact monolayer that acts as an effective barrier.
-
Hydrophobicity: The ethyl-terminated surface repels water, a key component in many corrosion processes.
-
Chemical Stability: Aromatic thiols exhibit good chemical stability, allowing for long-term protection in various environments.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound SAMs in the public domain, the following tables present representative data for aromatic thiol SAMs, which are expected to exhibit similar behavior. This data is provided to give researchers a general understanding of the performance characteristics of such systems.
Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data for Aromatic Thiol SAMs in Biosensing Applications
| Parameter | Bare Gold Electrode | Aromatic Thiol SAM on Gold | After Biomolecule Immobilization | After Target Binding |
| Charge Transfer Resistance (Rct) | Low (~kΩ) | High (~MΩ) | Increased | Further Increased |
| Double Layer Capacitance (Cdl) | High (~µF/cm²) | Low (~nF/cm²) | Decreased | Further Decreased |
Note: The exact values will depend on the specific aromatic thiol, the buffer conditions, the immobilized biomolecule, and the target analyte.
Table 2: Representative Corrosion Inhibition Efficiency of Aromatic Thiol SAMs on Copper
| Corrosive Medium | Aromatic Thiol SAM Concentration | Inhibition Efficiency (%) |
| 0.1 M HCl | 1 mM | > 95% |
| 3.5% NaCl (Saline) | 1 mM | > 90% |
| Acid Rain Simulant | 1 mM | > 85% |
Note: Inhibition efficiency is typically calculated from polarization data or electrochemical impedance spectroscopy and is dependent on the specific thiol, immersion time, and corrosive environment.
Experimental Protocols
Protocol for the Formation of this compound SAMs on Gold Substrates
This protocol describes the standard procedure for the preparation of high-quality this compound SAMs on gold surfaces.[1]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or gold electrodes)
-
4-Ethylbenzenethiol
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with Teflon-lined caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Alternatively, for gold electrodes, electrochemical cleaning by cycling in 0.5 M H₂SO₄ can be performed.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of 4-Ethylbenzenethiol in anhydrous ethanol. For example, dissolve the appropriate mass of 4-Ethylbenzenethiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immediately after cleaning and drying, immerse the gold substrates in the 1 mM 4-Ethylbenzenethiol solution.
-
Ensure the entire gold surface is submerged.
-
Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-modified substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) until further use.
-
Protocol for Electrochemical Characterization of this compound SAMs
This protocol outlines the use of cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to characterize the quality and properties of the formed SAM.
Instrumentation:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (Working electrode: SAM-modified gold; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter electrode: Platinum wire or mesh)
Electrolyte Solutions:
-
For blocking properties (CV and EIS): A solution containing a redox probe, e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl.
-
For reductive desorption (CV): 0.5 M KOH solution, deoxygenated by bubbling with nitrogen for at least 20 minutes.
Procedure:
-
Cyclic Voltammetry (CV) for Blocking Properties:
-
Assemble the three-electrode cell with the SAM-modified gold electrode as the working electrode and the redox probe solution as the electrolyte.
-
Record a cyclic voltammogram in a potential window that encompasses the formal potential of the redox probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl for the ferri/ferrocyanide couple).
-
A well-formed, insulating SAM will significantly block the electron transfer, resulting in a dramatic decrease in the peak currents and an increase in the peak-to-peak separation compared to a bare gold electrode.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Using the same cell setup as for CV, perform EIS at the formal potential of the redox probe.
-
Apply a small AC perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting Nyquist plot for a well-formed SAM will be characterized by a large semicircle at high frequencies, indicating a high charge transfer resistance (Rct), and a near-vertical line at low frequencies, indicative of a low double-layer capacitance (Cdl).
-
-
Reductive Desorption using CV:
-
Assemble the three-electrode cell with the SAM-modified gold electrode and the deoxygenated 0.5 M KOH solution.
-
Scan the potential from a starting value where the SAM is stable (e.g., -0.4 V vs. Ag/AgCl) to a more negative potential where desorption occurs (e.g., -1.2 V vs. Ag/AgCl).
-
A sharp, irreversible cathodic peak will be observed, corresponding to the reductive desorption of the thiolate from the gold surface. The charge under this peak can be used to calculate the surface coverage of the thiol.
-
Visualizations
Caption: Workflow for the formation and electrochemical characterization of this compound SAMs.
Caption: Principle of an electrochemical biosensor based on a this compound SAM.
References
Application Notes and Protocols for 4-Ethylbenzenethiolate in Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylbenzenethiolate, the deprotonated form of 4-ethylbenzenethiol, is an aromatic thiol compound of significant interest in the field of molecular electronics. Its structure, featuring a benzene ring for charge transport and a thiol group for robust anchoring to noble metal surfaces like gold, makes it a promising candidate for the formation of self-assembled monolayers (SAMs) and as a molecular component in single-molecule electronic devices. The ethyl group substituent on the benzene ring can influence the intermolecular interactions and the electronic properties of the molecule, thereby affecting the overall characteristics of the molecular electronic system.
While specific experimental data for this compound is limited in the current body of literature, a wealth of information exists for structurally similar molecules such as benzenethiol, alkanethiols, and other alkyl-substituted benzenethiols. This document provides detailed application notes and protocols based on established methodologies for these analogous compounds, offering a comprehensive guide for researchers looking to investigate this compound and similar molecules in molecular electronics.
Key Applications
This compound and its analogues are primarily utilized in two key areas of molecular electronics:
-
Self-Assembled Monolayers (SAMs): These are highly ordered molecular layers that spontaneously form on a substrate. SAMs of aromatic thiols on gold are used to modify surface properties, create well-defined interfaces, and act as ultrathin dielectric layers or charge transport media.
-
Single-Molecule Junctions: These are experimental setups where a single molecule is trapped between two electrodes, allowing for the measurement of its electrical conductance. Such studies provide fundamental insights into charge transport at the molecular level.
Quantitative Data Summary
The following tables summarize representative quantitative data for molecules analogous to this compound. This data provides a baseline for expected values when working with this compound.
Table 1: Single-Molecule Conductance of Aromatic Thiols and Related Molecules
| Molecule | Conductance (G₀) | Measurement Technique | Reference |
| Benzenedithiol | ~1 x 10⁻² - 1 x 10⁻⁴ | Mechanically Controllable Break Junction (MCBJ) | [1] |
| Hexanedithiol | ~7 x 10⁻⁴ | Mechanically Controllable Break Junction (MCBJ) | [1] |
| Biphenyl-dithiol | ~1 x 10⁻⁴ - 1 x 10⁻⁵ | Scanning Tunneling Microscope - Break Junction (STM-BJ) | [2] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Table 2: Structural Properties of Alkanethiol SAMs on Au(111)
| Property | Value | Measurement Technique | Reference |
| Molecular Tilt Angle | ~30° from surface normal | Infrared Spectroscopy | [3] |
| Nearest Neighbor Distance | ~4.98 Å | Scanning Tunneling Microscopy (STM) | [3] |
| Superlattice Structure | (√3 x √3)R30° or c(4x2) | Scanning Tunneling Microscopy (STM) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of aromatic thiols in molecular electronics. These can be adapted for studies on this compound.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Au(111)
Objective: To prepare a well-ordered monolayer of this compound on a gold surface.
Materials:
-
Au(111) substrate (e.g., gold-coated mica or silicon wafer)
-
4-Ethylbenzenethiol
-
Anhydrous ethanol (or other suitable solvent like toluene)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Immerse the Au(111) substrate in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For atomically flat surfaces, perform flame annealing of the gold substrate.[3]
-
-
SAM Formation:
-
Prepare a 1 mM solution of 4-ethylbenzenethiol in anhydrous ethanol.
-
Immerse the cleaned Au(111) substrate into the thiol solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be characterized using techniques such as Scanning Tunneling Microscopy (STM) to visualize the molecular arrangement[3], X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition, and contact angle measurements to assess the surface hydrophobicity.
-
Protocol 2: Single-Molecule Conductance Measurement using STM-Break Junction (STM-BJ)
Objective: To measure the electrical conductance of a single this compound molecule.
Materials:
-
Scanning Tunneling Microscope (STM) with break-junction capability
-
Gold STM tip and gold substrate
-
Solution of 4-ethylbenzenethiol (typically 0.1 mM in a non-polar solvent like 1,2,4-trichlorobenzene)
-
Solvent for rinsing
Procedure:
-
Sample Preparation:
-
Prepare the 4-ethylbenzenethiol solution.
-
Apply a small droplet of the solution to the gold substrate.
-
-
STM-BJ Measurement:
-
Bring the gold STM tip into contact with the gold substrate within the solution droplet.
-
Apply a small bias voltage (e.g., 10-100 mV) between the tip and the substrate.
-
Repeatedly and slowly withdraw the STM tip from the substrate. As the tip retracts, the gold contact will thin and eventually break, creating a nanometer-sized gap.
-
During the retraction process, 4-ethylbenzenethiol molecules from the solution can bridge the gap between the tip and the substrate, forming a single-molecule junction.
-
Record the current flowing through the junction as a function of tip displacement.
-
-
Data Analysis:
-
The formation of a single-molecule junction is identified by the appearance of plateaus in the current vs. displacement traces at values below the conductance of a single gold atom contact (1 G₀).
-
Collect thousands of these traces to build a conductance histogram.
-
The peaks in the conductance histogram correspond to the most probable conductance values of the single-molecule junction.[1][2]
-
Mandatory Visualizations
Caption: Workflow for the formation of a this compound SAM on a Au(111) substrate.
Caption: Logical workflow for a single-molecule conductance measurement using the STM-BJ technique.
References
Application Notes and Protocols for STM and AFM Characterization of 4-Ethylbenzenethiolate Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organic molecules on solid substrates are of significant interest for a wide range of applications, including biosensing, molecular electronics, and corrosion protection. The precise arrangement and properties of the molecules in the monolayer are critical for its function. 4-Ethylbenzenethiolate, an aromatic thiol, can form well-ordered monolayers on gold surfaces. This document provides detailed protocols for the preparation and characterization of this compound SAMs on Au(111) surfaces using Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM).
Experimental Protocols
I. Preparation of this compound Self-Assembled Monolayers on Au(111)
This protocol is adapted from established procedures for forming high-quality thiol SAMs on gold surfaces.
Materials:
-
Au(111) substrates (e.g., gold-coated mica or silicon wafers)
-
4-Ethylbenzenethiol
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the Au(111) substrates in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-Ethylbenzenethiol in anhydrous ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the cleaned and dried Au(111) substrates into the 4-Ethylbenzenethiol solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with nitrogen gas.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates again under a gentle stream of nitrogen gas.
-
The prepared substrates are now ready for STM and AFM characterization.
-
II. Scanning Tunneling Microscopy (STM) Characterization
STM is a powerful technique to visualize the molecular arrangement and electronic properties of the this compound monolayer with atomic resolution.
Instrumentation and Parameters:
-
STM System: A high-resolution STM operating under ultra-high vacuum (UHV) or ambient conditions.
-
STM Tips: Electrochemically etched tungsten (W) or mechanically cut Platinum-Iridium (Pt/Ir) tips.
-
Imaging Mode: Constant-current mode is typically used.
-
Tunneling Bias (Vbias): -1.0 V to +1.0 V. The polarity of the bias determines whether filled or empty electronic states of the sample are probed.
-
Tunneling Current (Iset): 10 pA to 100 pA. Lower setpoint currents are generally preferred to minimize tip-sample interactions and potential damage to the monolayer.
-
Scan Size: Begin with larger scan areas (e.g., 100 nm x 100 nm) to identify terraces and large domains, then zoom in to smaller areas (e.g., 10 nm x 10 nm) for molecular resolution imaging.
Procedure:
-
Mount the prepared this compound SAM sample onto the STM sample holder.
-
Introduce the sample into the STM chamber. If using a UHV system, allow sufficient time for outgassing.
-
Approach the STM tip to the sample surface until a stable tunneling current is achieved.
-
Optimize the imaging parameters (Vbias and Iset) to obtain high-resolution images of the monolayer.
-
Acquire images at various locations on the sample to assess the overall quality, domain size, and presence of defects in the monolayer.
-
Perform image analysis to determine lattice parameters, molecular packing, and orientation.
III. Atomic Force Microscopy (AFM) Characterization
AFM is used to investigate the surface morphology, roughness, and mechanical properties of the this compound monolayer.
Instrumentation and Parameters:
-
AFM System: A high-performance AFM capable of operating in contact or tapping mode.
-
AFM Probes: Silicon or silicon nitride cantilevers with sharp tips (radius < 10 nm). For tapping mode, cantilevers with a resonant frequency in the range of 200-400 kHz are suitable.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic monolayers to minimize sample damage.
-
Scan Rate: 0.5 to 1.5 Hz.
-
Scan Size: Similar to STM, start with larger scans and then zoom in for higher resolution.
Procedure:
-
Mount the prepared this compound SAM sample on the AFM stage.
-
Load an appropriate AFM probe into the cantilever holder.
-
Perform a laser alignment and photodetector adjustment.
-
Tune the cantilever to its resonant frequency for tapping mode operation.
-
Engage the tip on the sample surface and begin scanning.
-
Optimize the imaging parameters (setpoint amplitude, scan rate, and gains) to obtain high-quality topographic images.
-
Acquire images to characterize the surface morphology, including the presence of domains, pits, and other features.
-
Perform analysis on the acquired images to quantify the surface roughness (e.g., root-mean-square roughness, Rq) and to measure the thickness of the monolayer by creating a scratch in the film and imaging the height difference.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from STM and AFM characterization of aromatic thiol monolayers on Au(111). Note that the specific values for this compound may vary, and the data for 4-Fluorobenzeneselenol on Au(111) is provided as a comparable aromatic system.[1]
| Parameter | Technique | Representative Value | Reference |
| Lattice Parameters | |||
| a | STM | 11.6 ± 0.2 Å | [1] |
| b | STM | 10.0 ± 0.2 Å | [1] |
| Molecular Structure | |||
| Unit Cell | STM | Rectangular, containing four molecules | [1] |
| Surface Morphology | |||
| Monolayer Thickness | AFM | ~1 nm | |
| Surface Roughness (Rq) | AFM | < 0.5 nm | |
| STM Imaging Conditions | |||
| Bias Voltage (Vbias) | STM | 500 mV | [1] |
| Tunneling Current (It) | STM | 0.3 nA | [1] |
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound monolayers.
References
Application Notes and Protocols for Surface-Enhanced Raman Spectroscopy of 4-Ethylbenzenethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers significant advantages for the sensitive and specific detection of molecules. By adsorbing analytes onto nanostructured metal surfaces, typically gold or silver, the Raman scattering signal can be amplified by several orders of magnitude, enabling detection down to the single-molecule level. This high sensitivity, combined with the unique vibrational fingerprint provided by Raman spectroscopy, makes SERS an invaluable tool in various fields, including drug discovery, diagnostics, and materials science.
4-Ethylbenzenethiolate, an aromatic thiol, is an excellent model compound for SERS studies due to its strong affinity for gold and silver surfaces via the thiol group, leading to the formation of a stable self-assembled monolayer (SAM). The ethyl group provides a distinct vibrational signature that can be readily identified. These application notes provide detailed protocols for the preparation of SERS substrates, sample analysis, and data interpretation for the SERS of this compound.
Key Applications
-
Quantitative Analysis: Development of sensitive assays for the quantification of thiol-containing molecules.
-
Drug Development: Studying the interaction of thiol-containing drug candidates with metallic nanoparticles and other surfaces.
-
Biomarker Detection: Use as a Raman reporter molecule in SERS-based biosensors.
-
Materials Science: Investigating the formation and properties of self-assembled monolayers on plasmonic surfaces.
Experimental Protocols
Protocol 1: Preparation of Silver Nanoparticle (AgNP) Colloid for SERS
This protocol describes the synthesis of silver nanoparticles by the citrate reduction method, a widely used technique for preparing stable AgNP colloids suitable for SERS.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Bring 100 mL of DI water to a vigorous boil in a clean Erlenmeyer flask with a stir bar.
-
Add 1 mL of 1% (w/v) sodium citrate solution to the boiling water while stirring.
-
Rapidly inject 1 mL of 1% (w/v) silver nitrate solution into the boiling citrate solution.
-
The solution will change color from clear to a pale yellow, then to a more intense yellow-green, and finally to a stable grayish-yellow, indicating the formation of AgNPs.
-
Continue boiling and stirring for 1 hour to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The synthesized AgNP colloid can be stored in a dark glass bottle at 4°C for several weeks.
Protocol 2: SERS Sample Preparation and Data Acquisition
This protocol outlines the procedure for preparing a this compound sample for SERS analysis using the synthesized AgNP colloid.
Materials:
-
4-Ethylbenzenethiol
-
Ethanol
-
Synthesized AgNP colloid
-
Aggregating agent (e.g., 0.5 M NaCl solution)
-
Microcentrifuge tubes
-
Raman spectrometer
Procedure:
-
Prepare a stock solution of 4-Ethylbenzenethiol in ethanol (e.g., 1 mM).
-
In a microcentrifuge tube, mix 500 µL of the AgNP colloid with 50 µL of the this compound solution.
-
Allow the solution to incubate for at least 30 minutes to ensure the formation of a self-assembled monolayer of this compound on the AgNP surface.
-
Add 50 µL of the aggregating agent (e.g., NaCl solution) to the mixture. This induces the aggregation of nanoparticles, creating "hot spots" where the SERS enhancement is maximal.
-
Immediately after adding the aggregating agent, transfer a small aliquot of the solution onto a clean glass slide or into a quartz cuvette.
-
Acquire the SERS spectrum using a Raman spectrometer. Typical acquisition parameters include a laser wavelength of 532 nm, 633 nm, or 785 nm, a low laser power to avoid sample damage, and an appropriate integration time.
Data Presentation
Table 1: Tentative SERS Peak Assignments for this compound
The following table provides tentative assignments for the major Raman peaks observed in the SERS spectrum of this compound. These assignments are based on the known vibrational modes of similar aromatic thiols, such as 4-methylbenzenethiol and benzenethiol. DFT calculations can provide more precise assignments.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~420 | C-S stretching |
| ~690 | C-S stretching |
| ~800 | C-H out-of-plane bending |
| ~1000 | Ring breathing mode |
| ~1020 | C-H in-plane bending |
| ~1080 | Ring breathing, C-C stretching |
| ~1180 | C-H in-plane bending |
| ~1280 | C-H in-plane bending |
| ~1480 | CH₂ scissoring |
| ~1580 | Aromatic ring C-C stretching |
Table 2: Quantitative Analysis of this compound
A calibration curve can be constructed by plotting the SERS intensity of a characteristic peak (e.g., the ring breathing mode at ~1000 cm⁻¹) against the concentration of this compound. This allows for the quantitative determination of the analyte in unknown samples. The limit of detection (LOD) and limit of quantification (LOQ) can be determined from the calibration curve.
| Concentration (M) | SERS Intensity (a.u.) at ~1000 cm⁻¹ |
| 1 x 10⁻⁶ | [Insert experimental data here] |
| 1 x 10⁻⁷ | [Insert experimental data here] |
| 1 x 10⁻⁸ | [Insert experimental data here] |
| 1 x 10⁻⁹ | [Insert experimental data here] |
| 1 x 10⁻¹⁰ | [Insert experimental data here] |
SERS Enhancement Factor (EF) Calculation:
The SERS enhancement factor can be estimated using the following formula:
EF = (ISERS / NSERS) / (IRaman / NRaman)
Where:
-
ISERS is the SERS intensity of a specific vibrational mode.
-
NSERS is the number of molecules adsorbed on the SERS substrate contributing to the signal.
-
IRaman is the normal Raman intensity of the same mode from a bulk sample.
-
NRaman is the number of molecules in the scattering volume of the normal Raman measurement.
Mandatory Visualizations
Caption: Experimental workflow for SERS analysis of this compound.
Application Notes and Protocols for Controlling the Orientation of 4-Ethylbenzenethiolate on Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to controlling the orientation of 4-Ethylbenzenethiolate (4-EBT) on surfaces, a critical aspect for applications ranging from biosensors to molecular electronics. The protocols outlined below detail the formation of self-assembled monolayers (SAMs) of 4-EBT and their characterization using state-of-the-art surface-sensitive techniques.
Introduction
This compound is an aromatic thiol that can form well-ordered self-assembled monolayers (SAMs) on various metallic surfaces, most notably gold. The orientation of the 4-EBT molecules within the SAM—specifically the tilt of the benzene ring and the orientation of the ethyl group—significantly influences the surface properties, including its electronic characteristics, wettability, and biocompatibility. Precise control over this orientation is therefore paramount for the rational design of functional surfaces.
This document provides detailed protocols for the preparation of 4-EBT SAMs and their characterization using X-ray Photoelectron Spectroscopy (XPS), Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, and Scanning Tunneling Microscopy (STM).
Quantitative Data Summary
The orientation of this compound on a gold surface has been quantitatively determined using NEXAFS spectroscopy. The key parameters are summarized in the table below.
| Parameter | Value | Substrate | Technique | Reference |
| Benzene Ring Tilt Angle | 60 ± 5° | Au(111) | NEXAFS | [1] |
| Ethyl Group Orientation | Perpendicular to the surface | Au(111) | NEXAFS | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold
This protocol details the steps for the formation of a 4-EBT SAM on a gold substrate. The most common method involves the immersion of a clean gold substrate into a dilute solution of the thiol.[2][3][4][5]
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
4-Ethylbenzenethiol (4-EBT)
-
Absolute Ethanol (200 proof)
-
Deionized water
-
Nitrogen gas (high purity)
-
Glassware (cleaned with piranha solution - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. )
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by sonicating in absolute ethanol for 15 minutes, followed by a thorough rinse with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For atomically flat surfaces, the gold substrate can be annealed in a furnace at high temperatures (e.g., 733 K for 4 hours) and then quenched in ethanol.[5]
-
-
Thiol Solution Preparation:
-
Self-Assembly:
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, to prevent contamination.
-
Protocol 2: Characterization of 4-EBT SAM Orientation by NEXAFS Spectroscopy
NEXAFS spectroscopy is a powerful technique for determining the orientation of molecules on surfaces by exploiting the polarization dependence of X-ray absorption.[6][7]
Instrumentation:
-
Synchrotron radiation source providing linearly polarized soft X-rays.
-
Ultra-high vacuum (UHV) chamber.
-
Electron yield detector.
Procedure:
-
Sample Mounting:
-
Mount the 4-EBT SAM-coated substrate onto a sample holder compatible with the UHV chamber.
-
Introduce the sample into the UHV chamber.
-
-
Data Acquisition:
-
Tune the incident X-ray energy across the carbon K-edge (around 285 eV for the π* resonance of the benzene ring).[8]
-
Acquire NEXAFS spectra at different angles of incidence of the polarized X-ray beam with respect to the sample surface. A common set of angles is 15°, 55° (magic angle), and 90° (normal incidence).
-
The intensity of the π* resonance will vary with the angle of incidence, and this angular dependence is used to determine the average tilt angle of the benzene ring.[1]
-
-
Data Analysis:
-
Normalize the acquired spectra to the incident photon flux.
-
Fit the polarization-dependent π* resonance intensity to theoretical models to extract the average molecular tilt angle.
-
Protocol 3: Surface Analysis of 4-EBT SAMs by X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical state of the elements on the surface, confirming the presence and integrity of the 4-EBT SAM.[8][9]
Instrumentation:
-
XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).
-
Electron energy analyzer.
-
UHV chamber.
Procedure:
-
Sample Introduction:
-
Introduce the 4-EBT SAM-coated substrate into the XPS analysis chamber.
-
-
Survey Scan:
-
Acquire a wide-energy range survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface. Expect to see peaks for Au, C, and S.
-
-
High-Resolution Scans:
-
Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.
-
The S 2p spectrum can confirm the formation of a gold-thiolate bond, typically showing a doublet with the S 2p3/2 peak around 162 eV.[5]
-
The C 1s spectrum will show components corresponding to the carbon atoms in the benzene ring and the ethyl group.
-
-
Angle-Resolved XPS (ARXPS) (Optional):
-
By varying the take-off angle of the photoelectrons, the depth distribution of the elements can be probed, further confirming the monolayer structure.
-
Protocol 4: High-Resolution Imaging of 4-EBT SAMs by Scanning Tunneling Microscopy (STM)
STM provides real-space images of the SAM surface with atomic or molecular resolution, revealing the packing structure and presence of defects.[10][11]
Instrumentation:
-
Scanning Tunneling Microscope.
-
Mechanically or electrochemically etched STM tips (e.g., Pt/Ir or W).
Procedure:
-
Sample Mounting:
-
Mount the 4-EBT SAM-coated substrate on the STM sample stage.
-
-
Imaging:
-
Engage the STM tip with the surface.
-
Acquire images in constant current mode.
-
Typical imaging conditions for thiol SAMs on gold are a bias voltage in the range of -1 V to +1 V and a tunneling current of a few picoamperes to a few nanoamperes.
-
Optimize imaging parameters (bias voltage, tunneling current, scan speed) to obtain high-resolution images of the molecular lattice.
-
-
Image Analysis:
-
Analyze the STM images to determine the packing arrangement, lattice parameters, and the presence of any defects such as domain boundaries or pinholes.
-
Visualizations
Caption: Experimental workflow for 4-EBT SAM preparation and characterization.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Scanning tunneling microscopy with chemically modified gold tips: in situ reestablishment of chemical contrast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patterning of 4-Ethylbenzenethiolate Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the patterning of self-assembled monolayers (SAMs) of 4-Ethylbenzenethiolate on gold surfaces. Patterned SAMs with controlled chemical functionalities are crucial for a wide range of applications, including the fabrication of biosensors, the study of cell-surface interactions, and the development of high-throughput screening platforms.
Introduction to Patterned this compound Monolayers
4-Ethylbenzenethiol is an aromatic thiol that can form well-ordered self-assembled monolayers on gold surfaces. The ethyl group provides a hydrophobic terminal functionality, which can be used to control surface energy and mediate non-specific protein adsorption. Patterning these monolayers allows for the creation of surfaces with distinct regions of different chemical and physical properties, enabling precise control over interfacial phenomena. The aromatic nature of this compound can lead to different packing structures and electronic properties compared to more commonly used alkanethiols.
Two primary high-resolution techniques for patterning such monolayers are Microcontact Printing (µCP) and Dip-Pen Nanolithography (DPN).
Patterning Techniques
Microcontact Printing (µCP)
Microcontact printing is a soft lithography technique that uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (PDMS), to transfer molecules ("ink") onto a substrate surface.[1][2] It is a versatile and cost-effective method for generating patterns with feature sizes ranging from micrometers down to sub-micrometer dimensions.[3]
Workflow for Microcontact Printing:
References
Troubleshooting & Optimization
Technical Support Center: 4-Ethylbenzenethiolate Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylbenzenethiolate self-assembled monolayers (SAMs). Our goal is to help you minimize defects and achieve high-quality, well-ordered films for your applications.
Troubleshooting Guide: Minimizing Defects
This guide addresses common issues encountered during the formation of this compound SAMs.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Patchy Monolayer Coverage | 1. Contaminated Substrate: The gold substrate may have organic residues, dust particles, or an oxide layer. 2. Insufficient Incubation Time: The self-assembly process may not have had enough time to reach completion. 3. Low Thiol Concentration: The concentration of the this compound solution may be too low for complete coverage. 4. Degraded Thiol Solution: The thiol solution may have oxidized or degraded over time. | 1. Thorough Substrate Cleaning: Employ a rigorous cleaning protocol for the gold substrate. This can include sonication in solvents like ethanol and piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ), followed by rinsing with ultrapure water and ethanol, and drying under a stream of inert gas (e.g., nitrogen or argon). 2. Optimize Incubation Time: While self-assembly can be rapid, longer immersion times (e.g., 24-48 hours) often lead to more ordered and complete monolayers. 3. Adjust Thiol Concentration: A typical starting concentration for thiol solutions is in the range of 1-10 mM.[1] If coverage is incomplete, consider increasing the concentration. 4. Use Fresh Solution: Always prepare fresh this compound solutions immediately before use. |
| High Density of Pinholes and Vacancy Islands | 1. Substrate Roughness: A rough gold substrate will inherently lead to a higher density of defects. 2. Solvent Choice: The solvent can influence the mobility of thiol molecules on the surface and the removal of byproducts, affecting the final film quality.[2] 3. Sub-optimal Temperature: The temperature during self-assembly affects the kinetics and thermodynamics of the process, influencing molecular arrangement and defect formation. | 1. Use High-Quality Substrates: Start with atomically flat gold substrates (e.g., Au(111)) whenever possible. 2. Solvent Optimization: Ethanol is a commonly used solvent for thiol SAMs due to its ability to dissolve thiols and its favorable interaction with the gold surface.[3] For aromatic thiols, solvents like toluene may also be considered, but can sometimes lead to different packing structures.[2] Experiment with different high-purity solvents to find the optimal one for your specific setup. 3. Temperature Control and Annealing: Assembling the monolayer at a slightly elevated temperature (e.g., 50°C) can sometimes improve ordering.[2] Post-assembly thermal annealing (e.g., at 373 K for 30 minutes) can also help reduce defects by promoting the migration and coalescence of vacancy islands, although the effects can be complex for aromatic SAMs.[4] |
| Disordered or Poorly Packed Monolayer | 1. Contaminants in Solution: Impurities in the thiol or solvent can disrupt the self-assembly process. 2. Presence of Oxidized Thiol Species: Disulfides, resulting from the oxidation of thiols, can co-adsorb and disrupt the ordered packing of the monolayer. 3. Inappropriate Solvent: A solvent that interacts too strongly with the thiol molecules can hinder their ability to form a well-ordered structure on the surface.[2] | 1. Use High-Purity Reagents: Utilize high-purity this compound and solvents (spectroscopic or HPLC grade). 2. Degas Solvents and Handle Under Inert Atmosphere: To minimize oxidation, degas the solvent before preparing the thiol solution. Handle the solution and perform the self-assembly under an inert atmosphere (e.g., nitrogen or argon). 3. Systematic Solvent Selection: Test a range of solvents with varying polarities to determine the optimal choice for achieving a well-ordered this compound SAM. |
| Presence of Molecular Aggregates on the Surface | 1. High Thiol Concentration: An excessively high concentration of the thiol in the solution can lead to the formation of multilayers or aggregates on the surface. 2. Poor Rinsing: Inadequate rinsing after the self-assembly step can leave physisorbed molecules on the surface. | 1. Optimize Thiol Concentration: If aggregates are observed, try reducing the concentration of the this compound solution. 2. Thorough Rinsing Protocol: After removing the substrate from the thiol solution, rinse it thoroughly with the same fresh solvent used for the solution preparation to remove any non-chemisorbed molecules. A brief sonication step in fresh solvent can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for forming this compound SAMs?
A1: While there is no single "best" solvent for all applications, high-purity ethanol is a widely used and effective solvent for preparing thiol-based SAMs on gold.[3] It provides a good balance of solubility for the thiol and interaction with the gold substrate. For aromatic thiols like this compound, other solvents such as toluene have been explored, but may result in different packing densities and ordering.[2] It is recommended to empirically test a few high-purity solvents to determine the best one for your specific experimental conditions and desired film quality.
Q2: How does temperature affect the quality of the SAM?
A2: Temperature plays a crucial role in the self-assembly process. Higher temperatures can increase the rate of monolayer formation and the mobility of the molecules on the surface, which can lead to a more ordered film with fewer defects.[2] However, excessively high temperatures can also lead to desorption or disordered structures. A modest increase in temperature during deposition (e.g., to 50°C) has been shown to improve the quality of alkanethiol SAMs.[2] Post-deposition thermal annealing is another technique to improve order, but the optimal conditions need to be determined experimentally.[4]
Q3: What are the common types of defects in this compound SAMs?
A3: Common defects in thiol SAMs include:
-
Vacancy Islands (Pits): These are depressions in the monolayer, often one gold atom deep, that are formed during the self-assembly process.[4]
-
Domain Boundaries: SAMs often form in domains with different crystallographic orientations. The lines where these domains meet are called domain boundaries.
-
Pinholes: These are small voids in the monolayer that expose the underlying substrate.
-
Contaminant Adsorption: The presence of unwanted molecules on the surface or in the film.
-
Disordered Phases: Regions where the this compound molecules do not have a regular, crystalline arrangement.
Q4: How can I characterize the quality and defect density of my this compound SAM?
A4: Several surface-sensitive techniques can be used to characterize SAMs:
-
Scanning Tunneling Microscopy (STM): Provides atomic-scale resolution images of the monolayer, allowing for direct visualization of molecular packing, domains, and defects.[2][4]
-
Atomic Force Microscopy (AFM): Can be used to assess the topography and completeness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the atoms in the SAM, confirming the presence of the thiol and the absence of contaminants.
-
Contact Angle Goniometry: Measuring the contact angle of a liquid (e.g., water) on the SAM surface can provide a qualitative assessment of the monolayer's order and hydrophobicity.
Experimental Protocols
Detailed Protocol for Preparation of this compound SAMs on Gold
This protocol outlines a standard procedure for forming high-quality this compound SAMs on a gold substrate.
1. Substrate Preparation (Cleaning):
-
Solvent Rinse: Sonicate the gold substrate in a clean glass container with high-purity ethanol for 15 minutes.
-
Piranha Etch (Optional, for robust cleaning - EXTREME CAUTION ): In a fume hood, immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure water, followed by a final rinse with high-purity ethanol.
-
Drying: Dry the substrate under a gentle stream of dry, inert gas (e.g., nitrogen or argon). The substrate should be used immediately for SAM formation.
2. This compound Solution Preparation:
-
Prepare a 1 mM solution of this compound in high-purity, degassed ethanol. It is crucial to use a fresh solution for each experiment to avoid issues with oxidation.
3. Self-Assembly Process:
-
Immediately immerse the clean, dry gold substrate into the this compound solution in a clean, sealed container.
-
To minimize oxygen exposure, the container can be purged with an inert gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered and stable monolayer.
4. Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh, high-purity ethanol to remove any physisorbed molecules. A brief sonication (1-2 minutes) in fresh ethanol can aid in this step.
-
Dry the substrate again under a gentle stream of dry, inert gas.
5. Storage:
-
If not used immediately, store the prepared SAM in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and degradation.
Data Presentation
| Parameter | Condition | Expected Impact on Defect Density | Rationale |
| Solvent | High-Purity Ethanol | Lower | Good solubility for the thiol and favorable interaction with the gold surface promote ordered packing.[3] |
| Aprotic Solvents (e.g., Toluene) | Variable | Can lead to different packing arrangements and potentially higher defect densities depending on the specific interactions.[2] | |
| Temperature | Room Temperature | Moderate | A standard condition that can produce good quality SAMs, but may not be optimal for minimizing all defects. |
| Elevated (e.g., 50°C) | Lower | Increased molecular mobility can facilitate the annealing of defects and lead to a more ordered structure.[2] | |
| Post-assembly Annealing | Lower | Can reduce the number of vacancy islands and increase domain size.[4] | |
| Incubation Time | Short (< 1 hour) | Higher | Insufficient time for the monolayer to reach equilibrium and form a well-ordered structure. |
| Long (24-48 hours) | Lower | Allows for molecular rearrangement and the formation of a more thermodynamically stable, well-ordered monolayer. | |
| Thiol Concentration | Low (< 0.1 mM) | Higher (incomplete coverage) | May result in a sparse or incomplete monolayer. |
| Optimal (1-10 mM) | Lower | Sufficient concentration for complete surface coverage and formation of a dense monolayer.[1] | |
| High (> 10 mM) | Higher (aggregates) | Can lead to the formation of multilayers and physisorbed aggregates. |
Visualizations
Experimental Workflow for this compound SAM Preparation
Caption: Workflow for preparing this compound SAMs.
Factors Influencing Defect Formation in SAMs
Caption: Key factors influencing defect formation in SAMs.
References
Effects of solvent and pH on 4-Ethylbenzenethiolate SAM formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylbenzenethiolate Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the formation of this compound SAMs on a gold substrate?
The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold. When a clean gold substrate is exposed to a solution containing 4-Ethylbenzenethiol, the thiol molecules (-SH group) react with the gold surface, leading to the formation of a stable gold-thiolate (Au-S) bond. The aromatic rings of the 4-Ethylbenzenethiol molecules then arrange themselves into a densely packed, ordered monolayer due to intermolecular van der Waals and π-π stacking interactions.
Q2: How does the choice of solvent affect the quality of the this compound SAM?
The solvent plays a critical role in the quality of the resulting SAM. A suitable solvent should effectively dissolve the 4-Ethylbenzenethiol without reacting with it or the gold substrate. The solvent can influence the solubility of the thiol, its diffusion to the gold surface, and the ultimate packing of the monolayer. Ethanol is a commonly used solvent for preparing thiol-based SAMs due to its ability to dissolve a wide range of thiols and its relatively low surface tension, which facilitates a clean rinsing process. However, for aromatic thiols like 4-Ethylbenzenethiol, other solvents such as toluene or tetrahydrofuran (THF) might be considered, though care must be taken as some solvents can lead to the decomposition of the thiol. The quality of dodecanethiol SAMs, for instance, has been shown to be high when prepared from an ethanol-water mixture.[1]
Q3: What is the expected effect of pH on the formation of this compound SAMs?
For thiols containing acidic or basic functional groups, pH is a critical parameter that influences the charge of the molecule and, consequently, the SAM formation process and stability. 4-Ethylbenzenethiol does not have an acidic or basic functional group other than the thiol itself. The thiol proton is weakly acidic, and its deprotonation to the thiolate is generally required for bonding to the gold surface. In solution, a more basic pH can facilitate the deprotonation of the thiol to the thiolate, which could potentially accelerate the initial stages of SAM formation. However, SAMs are generally found to be more stable under acidic conditions compared to basic solutions.[2] For neutral aromatic thiols, the effect of pH on the final SAM quality is generally less pronounced than for functionalized thiols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Disordered Monolayer | 1. Contaminated gold substrate.2. Impure 4-Ethylbenzenethiol.3. Suboptimal solvent.4. Insufficient immersion time.5. Contaminated solvent. | 1. Ensure the gold substrate is meticulously cleaned prior to immersion. Common cleaning procedures involve piranha solution or UV/ozone treatment.2. Use high-purity 4-Ethylbenzenethiol.3. Experiment with different solvents. Ethanol is a good starting point. Consider an ethanol-water mixture.4. Increase the immersion time. While initial adsorption is rapid, ordering can take several hours (typically 12-24 hours).5. Use fresh, high-purity solvent for each experiment. |
| Multilayer Formation | 1. Thiol concentration in the solution is too high.2. Inadequate rinsing after immersion. | 1. Reduce the concentration of 4-Ethylbenzenethiol in the solution (typically in the range of 1-10 mM).2. After removing the substrate from the thiol solution, rinse it thoroughly with fresh solvent to remove any physisorbed molecules. |
| Poor Reproducibility | 1. Inconsistent substrate cleaning protocol.2. Variations in immersion time or temperature.3. Environmental contaminants. | 1. Standardize the substrate cleaning procedure.2. Maintain consistent immersion time and temperature for all experiments.3. Prepare SAMs in a clean environment, avoiding exposure to dust and other airborne contaminants. |
| SAM Delamination or Instability | 1. Exposure to harsh chemical environments (e.g., strong oxidizing or reducing agents).2. Prolonged exposure to basic solutions. | 1. Avoid exposing the SAM to harsh chemicals that can cleave the Au-S bond.2. If the application requires a basic environment, be aware of the potential for SAM degradation over time. |
Experimental Protocols
Standard Protocol for this compound SAM Formation on Gold
This protocol provides a general guideline for the preparation of this compound SAMs on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
4-Ethylbenzenethiol (high purity)
-
Ethanol (absolute, high purity)
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (cleaned with piranha solution or equivalent)
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Alternatively, use a UV/ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of 4-Ethylbenzenethiol in absolute ethanol. For example, dissolve the appropriate mass of 4-Ethylbenzenethiol in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the 4-Ethylbenzenethiol solution.
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).
-
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Factors influencing the quality of this compound SAMs.
References
Technical Support Center: Thermal Annealing of 4-Ethylbenzenethiolate SAMs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thermal annealing to improve the order in 4-Ethylbenzenethiolate self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of thermal annealing this compound SAMs?
A1: Thermal annealing is a post-deposition treatment used to improve the structural quality and order of self-assembled monolayers. The primary goals are to reduce structural defects, such as vacancy islands and domain boundaries, and to increase the size of ordered molecular domains. This process provides the adsorbed molecules with sufficient thermal energy to overcome kinetic barriers, allowing them to rearrange into a more thermodynamically stable and well-ordered structure.
Q2: What are the typical annealing temperatures and durations for aromatic thiol SAMs?
A2: The optimal annealing parameters are highly dependent on the specific molecule and substrate. For aromatic thiols, annealing temperatures can range from room temperature to over 100°C. It is crucial to stay below the desorption temperature of the monolayer. For some aromatic dithiols, annealing has been performed at temperatures ranging from 46°C to 120°C to achieve different outcomes, such as removing loosely bound molecules or increasing domain size.[1] For alkanethiols, a common starting point is annealing at around 100°C (373 K).[2] The duration can vary from minutes to several hours.
Q3: In what environment should thermal annealing be performed?
A3: Thermal annealing can be conducted in various environments, including in a vacuum, in an inert gas (like nitrogen or argon), or in the thiol solution itself. Annealing in a vacuum or inert atmosphere is common to prevent oxidation or contamination of the SAM. Annealing in solution can also be effective and may help to heal defects by allowing molecules from the solution to fill vacancies.
Q4: How can I characterize the order of my this compound SAMs before and after annealing?
A4: Several surface-sensitive techniques can be used to characterize the structural order of SAMs:
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the SAM surface with molecular resolution, allowing for direct visualization of molecular packing, domain boundaries, and defects.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the chemical composition and thickness of the SAM. Changes in the sulfur (S 2p) and carbon (C 1s) peaks can provide information about the chemical state and bonding of the molecules to the substrate.
-
Contact Angle Goniometry: Measures the wettability of the surface. A more ordered and densely packed SAM will typically exhibit a different contact angle than a disordered one.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the orientation and conformation of the molecules within the SAM.
Troubleshooting Guide
Issue 1: No significant improvement in order is observed after thermal annealing.
-
Possible Cause: The annealing temperature is too low.
-
Solution: Gradually increase the annealing temperature in increments of 10-20°C. Be careful not to exceed the desorption temperature of the this compound.
-
-
Possible Cause: The annealing time is too short.
-
Solution: Increase the annealing duration. It can take several hours for the molecules to rearrange into a well-ordered structure.
-
-
Possible Cause: The initial quality of the SAM was poor.
-
Solution: Ensure the gold substrate is atomically flat and clean before SAM formation. Use high-purity 4-Ethylbenzenethiol and solvent. Consider longer immersion times during SAM preparation to improve the initial packing density.[3]
-
Issue 2: The SAM appears to have desorbed or degraded after annealing.
-
Possible Cause: The annealing temperature was too high.
-
Solution: Reduce the annealing temperature. The desorption temperature for aromatic thiols on gold is typically above 100°C, but this can vary.[1] It is advisable to start with a lower temperature and gradually increase it.
-
-
Possible Cause: The annealing environment was not inert.
-
Solution: If annealing in air, oxidation of the thiol headgroup or the gold substrate can occur, leading to degradation. Perform the annealing in a high-vacuum chamber or under a continuous flow of an inert gas like nitrogen.
-
Issue 3: The formation of new defects or disordered phases is observed after annealing.
-
Possible Cause: In some cases, thermal annealing can lead to the formation of different structural phases, which may not be the desired well-ordered state. For instance, in a study on 4-fluorobenzeneselenol SAMs, thermal annealing led to the formation of short, single-molecular rows instead of a more ordered phase.[2]
-
Solution: This is a molecule-specific phenomenon. Experiment with different annealing temperatures and times to map out the phase behavior of your this compound SAM. Slower cooling rates after annealing can sometimes promote the formation of more ordered structures.
-
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold
This protocol outlines a general procedure for the preparation of thiol SAMs on gold substrates, which can be adapted for this compound.[3]
-
Substrate Preparation:
-
Use atomically flat gold substrates (e.g., Au(111) on mica or silicon).
-
Clean the substrate immediately before use. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 4-Ethylbenzenethiol in a high-purity solvent such as ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean container.
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.
-
Allow the self-assembly to proceed for 24-48 hours to achieve a well-packed monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a stream of dry nitrogen.
-
Protocol 2: Thermal Annealing of this compound SAMs
-
Environment Setup:
-
Place the prepared SAM sample in a chamber that can be evacuated or purged with an inert gas. A tube furnace with a quartz tube is a suitable setup.
-
Purge the chamber with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen and moisture.
-
-
Heating:
-
Heat the sample to the desired annealing temperature. Based on literature for similar aromatic thiols, a starting temperature of 80-100°C is recommended.[1]
-
The heating rate should be controlled, typically around 5-10°C per minute.
-
-
Annealing:
-
Hold the sample at the set annealing temperature for the desired duration. A starting time of 1-2 hours is suggested.
-
-
Cooling:
-
After annealing, allow the sample to cool down to room temperature slowly within the inert atmosphere. A slow cooling rate can be beneficial for achieving a well-ordered structure.
-
-
Characterization:
-
Once at room temperature, the sample can be removed for characterization using techniques like STM, XPS, or contact angle measurements.
-
Quantitative Data
The following table summarizes annealing conditions and their effects on the ordering of various thiol SAMs, which can serve as a reference for optimizing the process for this compound.
| Thiol Molecule | Substrate | Annealing Temperature | Annealing Time | Annealing Environment | Observed Effect on Order |
| Octanethiol | Au(111) | 343 K (70°C) | 2 hours | In solution | Increased domain size and decreased pit density.[4] |
| Octanethiol | Au(111) | 353 K (80°C) | 5 hours | In vacuum | Formation of domain boundaries.[4] |
| Aromatic Dithiol (OPDT) | Au(111) | 46°C | 17 hours | UHV | Removal of loosely bound molecules.[1] |
| Aromatic Dithiol (OPDT) | Au(111) | 76°C | 43 hours | UHV | Increased domain size of standing-up domains.[1] |
| 4-Fluorobenzeneselenol | Au(111) | 373 K (100°C) | 30 minutes | Not specified | Transformation to randomly distributed, short, single-molecular rows.[2] |
Visualizations
Caption: Experimental workflow for the preparation and thermal annealing of this compound SAMs.
Caption: Logical relationship illustrating how thermal annealing improves the structural order of SAMs.
References
Preventing oxidative damage to 4-Ethylbenzenethiolate monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylbenzenethiolate self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of damage to this compound monolayers?
A1: The primary cause of damage to this compound monolayers under ambient conditions is oxidative degradation. The thiol headgroup, which forms the bond with the substrate, is susceptible to oxidation, leading to a loss of monolayer integrity and function.
Q2: What are the common oxidation products of thiol SAMs?
A2: Thiolate moieties on the surface can be oxidized to form sulfinates and, more commonly, sulfonates. This oxidation process disrupts the covalent bond with the substrate, leading to desorption of the molecules.
Q3: How can I detect oxidative damage to my this compound monolayer?
A3: X-ray Photoelectron Spectroscopy (XPS) is a highly effective technique for detecting oxidative damage. By analyzing the S 2p core level spectrum, you can identify different sulfur species. The binding energy of the S 2p3/2 peak for a gold-bound thiolate is typically around 162 eV, while oxidized sulfur species like sulfonates appear at higher binding energies, around 168 eV.[1]
Q4: How does the stability of aromatic thiol SAMs like this compound compare to alkanethiol SAMs?
A4: Aromatic thiol SAMs are generally considered to be more thermally stable than their alkanethiol counterparts. However, they are still susceptible to atmospheric oxidation.
Troubleshooting Guides
This section addresses common issues encountered during the formation and handling of this compound monolayers.
Problem 1: Incomplete or Disordered Monolayer Formation
Symptoms:
-
Low surface coverage observed by techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM).
-
Inconsistent electrochemical blocking behavior.
-
XPS analysis shows a low sulfur-to-gold signal ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Substrate | Ensure the gold substrate is meticulously cleaned before immersion in the thiol solution. Common cleaning procedures involve UV/ozone treatment or rinsing with piranha solution (use with extreme caution). |
| Impure Thiol Solution | Use high-purity this compound and freshly prepared solutions. Thiols can oxidize in solution over time, especially when exposed to air and light. |
| Incorrect Solvent | The choice of solvent can significantly impact monolayer quality. Ethanol is a commonly used solvent for thiol SAM formation. Ensure the solvent is anhydrous and deoxygenated. |
| Inappropriate Immersion Time or Concentration | Monolayer formation is a dynamic process. For initial experiments, a concentration of 1 mM in ethanol with an immersion time of 24 hours is a good starting point. Optimize these parameters for your specific application. |
| Presence of Oxygen in Solution | Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before dissolving the thiol. This minimizes the oxidation of thiols in the solution. |
Problem 2: Rapid Degradation or Desorption of the Monolayer
Symptoms:
-
Significant increase in the sulfonate peak in the S 2p XPS spectrum over a short period.
-
Loss of surface hydrophobicity (if applicable).
-
Changes in the electrochemical properties of the modified surface.
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to Ambient Air and Light | Minimize the exposure of the prepared monolayers to ambient laboratory air and light, as these can accelerate oxidation. Store samples in a dark, inert environment (e.g., a desiccator filled with nitrogen or argon).[2] |
| Presence of Ozone | Ozone is a strong oxidant that can rapidly degrade thiol SAMs.[2] Avoid operating ozone-generating equipment (e.g., UV lamps) near your samples. |
| Residual Contaminants on the Surface | Ensure thorough rinsing of the monolayer with the appropriate solvent (e.g., ethanol) after formation to remove any physisorbed molecules or contaminants that could act as defect sites for oxidation. |
| Monolayer Defects | The presence of defects such as pinholes, domain boundaries, and vacancies can serve as initiation sites for oxidative damage. Optimizing the self-assembly process to form a well-ordered monolayer with low defect density is crucial for long-term stability. |
Quantitative Data on Monolayer Oxidation
Table 1: Oxidation of Dodecanethiol on Gold after 12 Hours of Exposure [2]
| Exposure Condition | % Oxidized Thiolate |
| Freshly Prepared (Control) | ~0% |
| Stored in a Capped Vial in the Dark | ~10% |
| Stored in a Capped Vial under Fluorescent Light | ~25% |
| Exposed to Air in the Dark | ~90% |
| Exposed to Air in the Light | ~95% |
Note: Aromatic thiols like this compound are expected to exhibit greater stability compared to alkanethiols due to intermolecular π-π stacking interactions, which can create a more densely packed and robust monolayer. However, they are still prone to oxidation over time.
Experimental Protocols
Protocol 1: Formation of this compound Monolayer on Gold (Solution-Phase Deposition)
-
Substrate Preparation:
-
Use a gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer and a 100 nm gold film).
-
Clean the substrate immediately before use. A common method is to use a UV/ozone cleaner for 15-20 minutes to remove organic contaminants.
-
Alternatively, immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
To minimize oxidation of the thiol in solution, it is recommended to deoxygenate the ethanol by bubbling with nitrogen or argon for at least 30 minutes before dissolving the thiol.
-
-
Monolayer Formation:
-
Immediately immerse the cleaned and dried gold substrate into the this compound solution.
-
Leave the substrate immersed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For enhanced stability, the immersion can be carried out in an inert atmosphere (e.g., a glovebox).
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
Store the prepared monolayer in an inert environment until further use.
-
Protocol 2: XPS Analysis of Monolayer Oxidation
-
Sample Handling:
-
Minimize the exposure of the sample to ambient air before analysis. Transport the sample in a sealed container, preferably under an inert atmosphere.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire a high-resolution spectrum of the S 2p region. This is the key region for identifying the chemical state of sulfur.
-
-
Data Analysis:
-
Fit the high-resolution S 2p spectrum using appropriate software. The S 2p peak is a doublet (S 2p3/2 and S 2p1/2) due to spin-orbit coupling, with a fixed separation of approximately 1.18 eV and an area ratio of 2:1.
-
Identify the different sulfur species based on their binding energies:
-
Thiolate (Au-S-R): S 2p3/2 peak at ~162 eV.
-
Unbound Thiol/Disulfide: S 2p3/2 peak at ~163.5-164 eV.
-
Sulfinate (R-SO₂⁻): S 2p3/2 peak at ~166 eV.
-
Sulfonate (R-SO₃⁻): S 2p3/2 peak at ~168 eV.[1]
-
-
Quantify the percentage of each sulfur species by calculating the area under the respective fitted peaks.
-
Visualizations
Caption: Experimental workflow for the formation and analysis of this compound SAMs.
Caption: Simplified pathway for the oxidative degradation of a thiol monolayer.
Caption: A logical troubleshooting guide for common issues in SAM formation.
References
Optimizing deposition time for ordered 4-Ethylbenzenethiolate SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of deposition time for ordered 4-Ethylbenzenethiolate Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the typical deposition time required to form a well-ordered this compound SAM on a gold substrate?
A1: The formation of a well-ordered this compound SAM is a two-step process: an initial rapid adsorption of molecules to the surface, followed by a slower reorganization and ordering phase. While significant surface coverage can be achieved within the first few minutes, a longer deposition time, typically ranging from 12 to 48 hours, is recommended to ensure the formation of a highly ordered and densely packed monolayer.[1][2] For amide-containing alkanethiols, significant ordering has been observed to occur after 10 minutes, with further improvements up to 1 hour.[3]
Q2: What is the expected water contact angle for a well-ordered this compound SAM?
A2: For aromatic thiols, the water contact angle is a key indicator of monolayer ordering and hydrophobicity. While specific values for this compound are not extensively reported, analogous aromatic SAMs exhibit a range of contact angles depending on the terminal group and packing density. For a hydrophobic surface like that presented by the ethyl group, a high advancing contact angle is expected, likely in the range of 60-80 degrees.
Q3: How does the concentration of the this compound solution affect SAM formation?
A3: The concentration of the thiol solution is a critical parameter. Typical concentrations for SAM formation range from 1 µM to 5 mM in a solvent like ethanol.[2][4] Lower concentrations may require longer immersion times to achieve full coverage but can result in more crystalline domains.[1]
Q4: What is the role of the solvent in the formation of this compound SAMs?
A4: The solvent plays a crucial role in dissolving the thiol and in the dynamics of SAM formation. Ethanol is a commonly used solvent due to its ability to dissolve most thiols and its relatively low surface tension.[4] The choice of solvent can influence the kinetics of SAM growth.
Q5: How can I confirm the thickness of my this compound SAM?
A5: Spectroscopic ellipsometry is a common non-destructive technique used to determine the thickness of SAMs.[5][6][7][8] For aromatic thiols, the thickness will be on the nanometer scale and can be correlated with the molecular length and orientation on the surface. For instance, the thickness of a naphthalene-based thiol SAM was measured to be approximately 6 Å.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low water contact angle / High hysteresis | 1. Incomplete monolayer formation.2. Disordered or poorly packed monolayer.3. Contamination of the substrate or solution.[4] | 1. Increase the deposition time (e.g., to 24-48 hours).[2]2. Optimize the thiol concentration in the solution.3. Ensure rigorous cleaning of the gold substrate and use high-purity solvent and thiol. |
| Inconsistent film thickness (from ellipsometry) | 1. Non-uniform SAM coverage.2. Roughness of the underlying gold substrate.3. Instability of the SAM. | 1. Ensure the entire substrate is fully immersed in the thiol solution during deposition.2. Use ultra-flat gold substrates for more uniform SAM formation.3. After formation, thoroughly rinse the SAM with fresh solvent to remove physisorbed molecules. |
| Patches or defects observed in AFM imaging | 1. Contaminants on the substrate surface.2. Insufficient deposition time for complete coverage.3. Oxidation of the thiol solution. | 1. Implement a thorough substrate cleaning protocol (e.g., piranha solution, UV/ozone).2. Extend the immersion time to allow for complete self-assembly.3. Prepare fresh thiol solutions and consider degassing the solvent to minimize oxidation. |
| Cloudy thiol solution | 1. Contamination of the solvent or glassware.2. Undesired side reactions or polymerization of the thiol. | 1. Use scrupulously clean glassware and high-purity solvents.2. Check the purity of the 4-Ethylbenzenethiol and store it under an inert atmosphere. |
Quantitative Data Summary
Table 1: Typical Deposition Parameters and Resulting Properties for Thiol SAMs on Gold
| Parameter | Typical Range/Value | Reference |
| Deposition Time | 12 - 48 hours | [1][2] |
| Thiol Concentration | 1 µM - 5 mM (in Ethanol) | [2][4] |
| Solvent | Ethanol (200 proof) | [4][10] |
| Temperature | Room Temperature | [1] |
Table 2: Representative Contact Angle and Thickness Data for Aromatic Thiol SAMs
| Thiol Type | Advancing Water Contact Angle (°) | Ellipsometric Thickness (nm) | Reference |
| Phenyl Selenide | - | ~1.0 | [6] |
| Naphthalene Thiol | - | ~0.6 | [9] |
| Biphenyl Dithiol | - | - | [11] |
| Terphenyl Dithiol | - | - | [11] |
Note: Specific data for this compound is limited; these values for analogous aromatic SAMs provide an expected range.
Experimental Protocols
Detailed Methodology for SAM Preparation
-
Substrate Preparation:
-
Use gold-coated silicon wafers or glass slides.
-
Clean the substrates by immersing them in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Use a clean glass vial and ensure the thiol is fully dissolved.
-
For optimal results, degas the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
-
SAM Deposition:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Seal the vial to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for the desired deposition time (e.g., 1, 6, 12, 24, 48 hours) at room temperature.
-
-
Post-Deposition Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates again under a stream of dry nitrogen gas.
-
Store the SAM-coated substrates in a clean, dry environment before characterization.
-
Visualizations
References
- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Strategies to reduce domain boundaries in 4-Ethylbenzenethiolate films
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylbenzenethiolate self-assembled monolayers (SAMs). The following sections offer strategies to minimize domain boundaries and enhance film quality.
Frequently Asked Questions (FAQs)
Q1: What are domain boundaries in this compound films and why are they problematic?
A1: Domain boundaries are interfaces where ordered regions (domains) of self-assembled this compound molecules with different orientations meet. These boundaries are considered structural defects in the monolayer. They can impede the diffusion of molecules on the surface and may act as trapping sites, which can be detrimental for applications requiring uniform surface properties, such as in biosensors or for creating high-quality nanopatterns.
Q2: What are the primary factors influencing the formation of domain boundaries?
A2: The formation and prevalence of domain boundaries are influenced by several experimental parameters. Key factors include the cleanliness of the substrate and solution, the choice of solvent, the deposition time, and post-deposition processing steps such as thermal annealing.[1][2] A clean environment is crucial for preparing high-quality SAMs, as even minor contaminants can disrupt monolayer formation.[1]
Q3: How does the choice of solvent affect the quality of the this compound film?
A3: The solvent plays a critical role in the self-assembly process. The conformation of the molecules in the resulting thin film is heavily influenced by the solvent and processing conditions.[3] Aromatic solvents, for instance, can promote better π-π stacking and lead to more ordered conformations in similar systems.[3] The rate of solvent evaporation can also impact the formation of crystalline domains.[4] Therefore, screening different solvents is a key strategy for optimizing film quality.
Q4: Can thermal annealing reduce domain boundaries in this compound films?
A4: Yes, thermal annealing is a widely used technique to improve the structural order of alkanethiolate SAMs.[5] The process can reduce structural defects like vacancy islands and domain boundaries by promoting the Ostwald ripening process, where larger, more stable domains grow at the expense of smaller ones.[5] However, the optimal annealing temperature and time must be determined experimentally for this compound, as the effects can be molecule-specific.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Density of Domain Boundaries | 1. Suboptimal solvent choice.2. Insufficient self-assembly time.3. Contaminated substrate or solution.4. Lack of post-deposition treatment. | 1. Experiment with a range of solvents with varying polarities (e.g., ethanol, toluene, chloroform).2. Increase the immersion time of the substrate in the thiol solution to 24-48 hours to allow for better monolayer packing.[1]3. Ensure rigorous cleaning of the substrate and use high-purity solvents and thiol.4. Implement a thermal annealing step post-deposition (e.g., 373 K for 30 minutes, though optimization is needed).[6] |
| Presence of Molecular Aggregates on the Surface | 1. Physisorbed molecules not removed after deposition.2. Poor solubility of this compound in the chosen solvent. | 1. After deposition, thoroughly rinse the film with fresh solvent and sonicate for 1-3 minutes to remove non-chemisorbed molecules.[1]2. Sonicate the thiol solution for 5-10 minutes to ensure complete dissolution before immersing the substrate.[1] |
| Inconsistent Film Quality Across Samples | 1. Variability in environmental conditions.2. Inconsistent substrate preparation. | 1. Maintain a clean and controlled environment for SAM preparation. Avoid areas where silanes or PDMS have been used.[1]2. Standardize the substrate cleaning and preparation protocol for all samples. |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs on Gold
Materials:
-
Gold-coated substrates
-
This compound
-
200 proof ethanol (or other appropriate solvent)
-
Concentrated HCl (for pH adjustment if needed, though less common for simple thiols)
-
Nitrogen gas (dry)
-
Clean glass or polypropylene containers
-
Calibrated micropipettes
-
Tweezers
Procedure:
-
Container and Substrate Preparation:
-
Thoroughly clean all glassware and tweezers.
-
Clean the gold substrate (e.g., with piranha solution - use extreme caution - or UV/ozone treatment).
-
-
Thiol Solution Preparation:
-
In a clean container, prepare a solution of this compound in ethanol (a typical concentration is 1 mM).
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[1]
-
-
Self-Assembly:
-
Termination and Rinsing:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds.
-
Place the sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove physisorbed molecules.[1]
-
Perform a final rinse with ethanol.
-
Dry the sample under a stream of dry nitrogen gas.
-
Protocol 2: Thermal Annealing of this compound SAMs
Procedure:
-
Prepare the this compound SAM on a gold substrate as described in Protocol 1.
-
Place the sample in a vacuum oven or a tube furnace with an inert atmosphere (e.g., nitrogen or argon).
-
Heat the sample to the desired annealing temperature. A starting point could be 373 K (100 °C).[6]
-
Maintain the temperature for a specific duration, for example, 30 minutes.[6]
-
Allow the sample to cool down to room temperature slowly under the inert atmosphere.
-
Characterize the film to assess the impact on domain size and boundary density.
Data Presentation
Table 1: Illustrative Effect of Different Strategies on Domain Size in Thiol-based SAMs
| Strategy | Parameter | Expected Outcome on Domain Size | Qualitative Effect on Domain Boundaries |
| Solvent Choice | Ethanol | Moderate | Moderate Density |
| Toluene | Potentially Larger | Potentially Lower Density | |
| Chloroform | Varies, dependent on interactions | Variable | |
| Deposition Time | 1 hour | Small | High Density |
| 24 hours | Larger | Lower Density | |
| 48 hours | Largest | Lowest Density | |
| Thermal Annealing | No Annealing | Baseline | Baseline |
| 373 K for 30 min | Increased | Reduced | |
| 423 K for 30 min | Potentially larger, risk of desorption | Potentially further reduced, risk of film degradation |
Note: The values in this table are illustrative and based on general principles of SAM formation. Optimal conditions for this compound must be determined experimentally.
Visualizations
Caption: Workflow for preparing and optimizing this compound SAMs.
Caption: Factors influencing domain boundary density and overall film quality.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detecting and Removing Defects in Organosilane Self-Assembled Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yylab.seas.ucla.edu [yylab.seas.ucla.edu]
- 4. Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylbenzenethiolate-Coated Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylbenzenethiolate (4-EBT) and other aromatic thiol-coated nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the long-term stability of 4-EBT coated nanoparticles?
A1: The long-term stability of thiol-coated nanoparticles is primarily influenced by several factors:
-
Ligand Desorption: The Au-S bond, while strong, can spontaneously dissociate over time. This process is accelerated by high salt concentrations, high pH, and elevated temperatures.[1][2]
-
Oxidation: The nanoparticle core (e.g., gold, silver) or the thiol ligand itself can be susceptible to oxidation, especially when exposed to air and humidity. Gold nanoparticles are generally more stable against oxidation than silver nanoparticles.[3]
-
Colloidal Instability: Changes in the solution's properties, such as pH or ionic strength, can disrupt the electrostatic or steric repulsion between particles, leading to aggregation.[4][5]
-
Storage Conditions: Temperature, light exposure, and the storage solvent are critical. Storage at low temperatures (e.g., 4°C) in low-salt, slightly acidic, or neutral buffers is generally recommended to prolong shelf life.[2][6] Freezing should be avoided as it can cause irreversible aggregation.[6]
Q2: What are the ideal storage conditions for my 4-EBT coated nanoparticles?
A2: For optimal long-term stability, nanoparticles should be stored under conditions that minimize ligand desorption and particle aggregation.[2]
-
Temperature: Refrigerate at 4°C. Do NOT freeze, as the freeze-thaw cycle can lead to irreversible aggregation.[6][7]
-
Buffer/Solvent: Store in a low-salt buffer. A slightly acidic to neutral pH (e.g., pH 6-7.4) is often preferable to high pH, which can accelerate Au-S bond dissociation.[1][2] Some organic solvents may offer a protective effect on the gold-thiol bond.[1]
-
Light: Store in the dark or in amber vials to prevent any light-induced degradation.
-
Concentration: Storing the nanoparticles in a more concentrated form and diluting as needed can help extend their shelf life.[6]
Q3: How can I tell if my nanoparticles are aggregating?
A3: Aggregation can be identified through several methods:
-
Visual Inspection: For gold nanoparticles, a color change from red to purple or blue is a clear indicator of aggregation. The settling of particles at the bottom of the container is also a sign.
-
UV-Vis Spectroscopy: Aggregation causes a red-shift and broadening of the surface plasmon resonance (SPR) peak.
-
Dynamic Light Scattering (DLS): An increase in the average hydrodynamic diameter and the polydispersity index (PDI) are quantitative measures of aggregation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 4-EBT coated nanoparticles.
Issue 1: Nanoparticle Aggregation Observed During or After Experiment
Symptoms:
-
Visible color change in the nanoparticle solution (e.g., red to blue for AuNPs).
-
Precipitation or sedimentation of particles.
-
Significant increase in hydrodynamic size and PDI as measured by DLS.
Below is a troubleshooting workflow to diagnose and solve aggregation issues.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Issue 2: Inconsistent or Unreliable Experimental Results
Symptoms:
-
Poor reproducibility between experimental batches.
-
Unexpected changes in nanoparticle behavior (e.g., catalytic activity, drug release profile).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ligand Degradation/Desorption | The Au-S bond can dissociate, leading to a bare nanoparticle surface with altered properties.[1][2] Solution: Prepare nanoparticles fresh and use them within a short timeframe (e.g., a day or two) for critical applications.[1] Monitor surface chemistry with techniques like XPS. |
| Batch-to-Batch Variation | Minor differences in synthesis conditions can lead to variations in size, shape, and ligand density. Solution: Standardize synthesis protocols rigorously. Characterize each new batch thoroughly (DLS, TEM, UV-Vis) before use to ensure consistency. |
| Improper Resuspension | Nanoparticles may settle over time, leading to inaccurate concentrations if not properly resuspended.[6] Solution: Before each use, vortex and sonicate the nanoparticle solution for several minutes to ensure a homogenous dispersion.[6] |
| Solvent Incompatibility | Switching solvents can strip ligands or induce aggregation if the nanoparticles are not stable in the new medium. Solution: When changing solvents, do so gradually (e.g., through dialysis or centrifugal washing) and re-characterize the particles in the new medium. |
Experimental Protocols
Protocol 1: Assessing Colloidal Stability with Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to monitor changes in nanoparticle size over time, which is a key indicator of colloidal stability.[8][9]
Caption: Workflow for long-term stability assessment using DLS.
Protocol 2: Characterizing Surface Chemistry with XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to verify the presence and chemical state of the 4-EBT ligand on the nanoparticle surface.
-
Sample Preparation:
-
Prepare a concentrated, clean suspension of nanoparticles. It is crucial to remove excess, unbound ligands and stabilizers (e.g., citrate) by centrifugation and resuspension in a volatile solvent like ethanol or pure water.[10]
-
Deposit the nanoparticles onto a suitable substrate, such as a clean silicon wafer, by drop-casting or spin-coating to form a thin, homogeneous film.[10]
-
Thoroughly dry the sample under vacuum to remove any residual solvent.[10]
-
-
XPS Analysis:
-
Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the key elemental regions: Au 4f (for gold core), S 2p (for the thiol bond), and C 1s (for the ethylbenzene group).
-
-
Data Interpretation:
-
Au 4f: The binding energy of the Au 4f peaks confirms the metallic state of the gold core.
-
S 2p: The S 2p spectrum is critical. A peak around 162 eV is characteristic of a thiolate bond (Au-S), while a peak around 164 eV would indicate unbound thiol (S-H). The absence of higher binding energy peaks (166-169 eV) indicates a lack of sulfur oxidation.
-
C 1s: The C 1s spectrum can confirm the presence of the aromatic ring and ethyl group from the 4-EBT ligand.
-
Quantitative Stability Data
The stability of thiol-coated nanoparticles is highly dependent on their environment. The following table summarizes expected stability outcomes under various conditions, based on general principles of thiol-gold chemistry.
| Condition | Parameter | Expected Outcome | Rationale |
| Storage Temperature | Hydrodynamic Size (30 days) | 4°C: Minimal Change25°C: Moderate Increase40°C: Significant Increase/Aggregation | Higher temperatures accelerate the kinetics of ligand desorption and particle collision, leading to instability.[1][2] |
| pH of Buffer | Ligand Retention (24 hours) | pH 4: HighpH 7: ModeratepH 11: Low | High pH (alkaline conditions) promotes the dissociation of the gold-thiol bond.[1][2][11] |
| Salt Concentration | Colloidal Stability (1 hour) | 0 mM NaCl: Stable150 mM NaCl: Potential for Aggregation500 mM NaCl: Likely Aggregation | High salt concentrations screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[1][2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 9. scribd.com [scribd.com]
- 10. d-nb.info [d-nb.info]
- 11. Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Ethylbenzenethiolate and Alkanethiol Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate, offering a powerful tool for tailoring surface properties. This guide provides a comparative overview of two important classes of SAMs: those formed from 4-ethylbenzenethiolate and those from alkanethiols. While extensive data exists for alkanethiol SAMs, specific experimental data for this compound SAMs is less prevalent in the literature. Therefore, this guide will compare the well-established properties of alkanethiol SAMs with the expected and reported characteristics of aromatic thiol SAMs, using closely related analogues to this compound where necessary.
At a Glance: Key Differences
| Property | Alkanethiol SAMs | This compound SAMs (and Aromatic Analogues) |
| Structure | Flexible alkyl chains, typically tilted | Rigid aromatic rings, often oriented more perpendicular to the surface |
| Intermolecular Interactions | Primarily van der Waals forces | π-π stacking interactions in addition to van der Waals forces |
| Thermal Stability | Generally lower, desorption occurs at lower temperatures | Typically higher due to stronger intermolecular forces |
| Electron Transfer | Acts as a dielectric barrier, tunneling mechanism | Can facilitate electron transfer due to conjugated π-systems |
| Surface Energy | Tunable by chain length and terminal group | Influenced by the aromatic ring and substituents |
Structural and Physical Properties: A Tabular Comparison
The following tables summarize key quantitative data for alkanethiol SAMs. Due to the limited specific data for this compound, the corresponding column for aromatic SAMs includes data from representative aromatic thiols to provide a basis for comparison.
Table 1: Film Thickness Determined by Ellipsometry
| Molecule | Substrate | Solvent | Film Thickness (Å) |
| Dodecanethiol (C12) | Au(111) | Ethanol | 15 ± 2 |
| Hexadecanethiol (C16) | Au(111) | Ethanol | 21 ± 2 |
| Octadecanethiol (C18) | Au(111) | Ethanol | 24 ± 2 |
| Biphenylthiol | Au(111) | Ethanol | ~13 |
| This compound | Au(111) | Ethanol | Estimated ~8-10 |
Note: The thickness for this compound is an estimation based on its molecular dimensions, as direct experimental data was not found in the reviewed literature.
Table 2: Water Contact Angle
| Molecule | Substrate | Water Contact Angle (°) |
| Dodecanethiol (C12) | Au(111) | 110 ± 2 |
| Hexadecanethiol (C16) | Au(111) | 112 ± 2 |
| Octadecanethiol (C18) | Au(111) | 112 ± 2 |
| Benzenethiol | Au(111) | 75 ± 3 |
| 4-Methylbenzenethiol | Au(111) | 85 ± 3 |
| This compound | Au(111) | Estimated ~85-95 |
Note: The water contact angle for this compound is an estimation based on data for similar aromatic thiols. The ethyl group is expected to increase the hydrophobicity compared to methyl or unsubstituted aromatic thiols.
Experimental Protocols
Formation of Alkanethiol SAMs on Gold
A standard protocol for the formation of high-quality alkanethiol SAMs on a gold substrate is as follows:
-
Substrate Preparation: A gold-coated substrate (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer) is cleaned. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short duration (e.g., 30-60 seconds), followed by copious rinsing with deionized water and ethanol. The substrate is then dried under a stream of nitrogen.
-
Solution Preparation: A 1 mM solution of the desired alkanethiol is prepared in absolute ethanol.
-
Immersion: The cleaned gold substrate is immediately immersed in the alkanethiol solution. The immersion is typically carried out for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: After immersion, the substrate is removed from the solution and rinsed thoroughly with ethanol to remove non-chemisorbed molecules. It is then dried with a stream of nitrogen.
Formation of this compound (and Aromatic Thiol) SAMs on Gold
The protocol for forming aromatic thiol SAMs is very similar to that for alkanethiols:
-
Substrate Preparation: The gold substrate is cleaned using the same procedure as for alkanethiol SAMs.
-
Solution Preparation: A 1 mM solution of 4-ethylbenzenethiol (or other aromatic thiol) is prepared in a suitable solvent such as ethanol or toluene.
-
Immersion: The cleaned substrate is immersed in the aromatic thiol solution for a period of 12-24 hours at room temperature.
-
Rinsing and Drying: The substrate is rinsed with the solvent used for SAM formation (e.g., ethanol or toluene) and then with a more volatile solvent like ethanol if necessary, before being dried under a stream of nitrogen.
Visualizing the Assembly Process
The formation of a self-assembled monolayer is a dynamic process that can be conceptualized as a series of steps leading to a highly ordered structure.
Caption: Workflow of SAM formation from solution to an ordered monolayer.
Comparative Performance Analysis
Thermal Stability
Aromatic thiol SAMs generally exhibit higher thermal stability compared to their alkanethiol counterparts. The desorption of alkanethiols from a gold surface typically occurs at temperatures around 100-150°C. In contrast, aromatic thiols, such as benzenethiol, can remain stable up to higher temperatures, with desorption often occurring above 170°C. This enhanced stability is attributed to the stronger intermolecular π-π stacking interactions between the aromatic rings, which supplement the van der Waals forces.
The process of thermal desorption can be visualized as a disruption of the ordered monolayer, leading to the removal of molecules from the surface.
Caption: The process of thermal desorption of a self-assembled monolayer.
Electrochemical Properties
The electrochemical behavior of SAMs is crucial for applications such as sensors and molecular electronics. Alkanethiol SAMs typically act as insulating layers that block electron transfer between an electrode and a redox-active species in solution. The rate of electron transfer is exponentially dependent on the thickness of the monolayer.
Aromatic thiol SAMs, on the other hand, can have significantly different electrochemical properties. The conjugated π-system of the aromatic rings can provide a pathway for electron transfer, leading to higher electron transfer rates compared to alkanethiol SAMs of similar thickness. This property makes aromatic SAMs particularly interesting for applications in molecular electronics where efficient charge transport is desired.
Table 3: Electrochemical Characterization Data
| Molecule | Method | Key Parameter | Value |
| Dodecanethiol (C12) | Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | High (e.g., >1 MΩ·cm²) |
| Hexadecanethiol (C16) | Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Very High (e.g., >10 MΩ·cm²) |
| Benzenethiol | Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Lower than alkanethiols of similar thickness |
| This compound | Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Expected to be lower than a comparable alkanethiol |
Note: The Rct value for this compound is an expected trend. The actual value would depend on the specific experimental conditions.
The experimental workflow for characterizing the electrochemical properties of a SAM using a technique like Electrochemical Impedance Spectroscopy (EIS) involves several key steps.
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) of a SAM.
Conclusion
Both this compound (and aromatic thiols in general) and alkanethiol SAMs offer versatile platforms for surface modification. The choice between them depends critically on the desired application.
-
Alkanethiol SAMs are ideal for creating well-defined, insulating layers with tunable thickness and hydrophobicity. Their flexibility and well-understood self-assembly process make them a robust choice for applications in biosensing, lubrication, and corrosion protection.
-
This compound and other aromatic thiol SAMs provide surfaces with enhanced thermal stability and the potential for facile electron transport. These properties are highly advantageous for applications in molecular electronics, organic photovoltaics, and catalysis.
Further research providing specific experimental data on a wider range of substituted aromatic thiols, including 4-ethylbenzenethiol, will be invaluable for the precise engineering of surface properties for advanced applications.
Validating the Structure of 4-Ethylbenzenethiolate Monolayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to validate the structure of 4-Ethylbenzenethiolate self-assembled monolayers (SAMs) on gold substrates. Due to the limited availability of specific data for this compound, this guide leverages experimental data from closely related aromatic thiols, namely benzenethiol and 4-methylbenzenethiol, as well as common aliphatic thiol standards, dodecanethiol (DDT) and octadecanethiol (ODT), to provide a comprehensive overview of the validation process.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid surface.[1] Alkanethiols and aromatic thiols on gold are a well-studied class of SAMs, where a sulfur headgroup chemisorbs to the gold surface, an alkyl or aromatic backbone provides structural order, and a terminal functional group dictates the surface chemistry. The precise structure and packing of these monolayers are critical for their function in applications ranging from biosensors to molecular electronics. Validating this structure is, therefore, a crucial step in the development and application of SAM-based technologies.
Comparative Analysis of Monolayer Structures
The structure of a SAM is influenced by the molecular structure of the constituent thiol. This section compares the structural parameters of aromatic thiols, as proxies for this compound, with well-characterized aliphatic thiols.
| Molecule | Substrate | Tilt Angle from Surface Normal | Monolayer Thickness (nm) | Water Contact Angle (°) | Surface Structure |
| Benzenethiol | Au(111) | ~30°[2] | ~0.6[3] | ~66.1° (pristine Au)[4] | (√13×√13)R13.9°[2] |
| 4-Methylbenzenethiol | Au(111) | Not specified | Not specified | Not specified | Multiple phases observed[5] |
| Dodecanethiol (DDT) | Au(111) | ~30° | ~1.6[6] | ~110° | (√3 × √3)R30° |
| Octadecanethiol (ODT) | Au(111) | ~30°[7] | ~2.1-2.5 | 110-112° | (√3 × √3)R30° |
Table 1: Comparison of Structural Parameters for Different Thiol Monolayers on Gold. This table summarizes key structural characteristics of aromatic and aliphatic thiol SAMs. Data for benzenethiol is used as an analogue for this compound.
Key Experimental Validation Techniques
A multi-technique approach is essential for a thorough validation of SAM structure. The following sections detail the experimental protocols for the most common and powerful techniques.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[8]
Experimental Protocol:
-
Sample Preparation: A gold-coated substrate is immersed in a dilute (typically 1 mM) ethanolic solution of the thiol for a sufficient time (e.g., 18-24 hours) to allow for monolayer formation. The substrate is then rinsed with ethanol and dried under a stream of nitrogen.
-
Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) system equipped with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then obtained for the elements of interest (C 1s, S 2p, Au 4f).
-
Data Analysis: The binding energies of the core-level peaks are used to identify the chemical states. For thiols on gold, the S 2p peak at approximately 162 eV is characteristic of a thiolate bond to the gold surface.[3] The attenuation of the Au 4f signal can be used to estimate the monolayer thickness. The Au 4f7/2 peak at 84.0 eV is often used as a binding energy reference.[9]
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. It is used to visualize the morphology of the SAM, including domains, defects, and overall smoothness.[10]
Experimental Protocol:
-
Sample Preparation: SAMs are prepared on atomically flat gold substrates (e.g., Au(111) evaporated on mica).
-
Instrumentation: An AFM operating in tapping mode or contact mode is used. Tapping mode is often preferred for soft organic monolayers to minimize sample damage.
-
Imaging: The probe, a sharp tip mounted on a cantilever, is scanned across the surface. The deflection of the cantilever is measured by a laser and photodiode system to generate a topographical image.
-
Data Analysis: The images reveal the surface morphology, including the presence of ordered domains, pits (vacancies in the monolayer), and the overall roughness of the film.[11]
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface. The water contact angle is a sensitive indicator of the surface hydrophobicity and can be used to assess the packing and order of the terminal groups of the SAM.
Experimental Protocol:
-
Sample Preparation: The SAM-coated substrate is placed on a level stage.
-
Measurement: A small droplet of high-purity water (typically a few microliters) is dispensed onto the surface.[12] An optical system with a camera captures the image of the droplet.
-
Data Analysis: Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface.[13] A high contact angle for a non-polar terminal group (e.g., >100° for a methyl-terminated alkanethiol) indicates a well-ordered and densely packed monolayer.
Spectroscopic Ellipsometry
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and refractive index of a thin film on the surface.
Experimental Protocol:
-
Sample Preparation: A SAM is formed on a reflective substrate like gold.
-
Instrumentation: A spectroscopic ellipsometer is used, which measures the ellipsometric parameters (Ψ and Δ) over a range of wavelengths.
-
Data Acquisition: Measurements are typically performed at multiple angles of incidence.
-
Data Analysis: A model of the surface (e.g., a three-layer model of air/organic film/gold substrate) is used to fit the experimental data and determine the thickness of the monolayer. For alkanethiols, a refractive index of around 1.45 is often assumed.[14]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of forming and validating the structure of a this compound monolayer.
Caption: Experimental workflow for monolayer formation and validation.
Caption: Relationship between molecular properties and measurable data.
Conclusion
Validating the structure of this compound monolayers requires a combination of surface-sensitive analytical techniques. While direct data for this specific molecule is not abundant in the literature, a comparative approach using data from analogous aromatic and well-characterized aliphatic thiols provides a robust framework for structural assessment. By employing XPS, AFM, contact angle goniometry, and spectroscopic ellipsometry, researchers can gain a comprehensive understanding of the monolayer's composition, morphology, surface properties, and thickness, thereby confirming the formation of a well-ordered and functional self-assembled monolayer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol Carbazole Self‐Assembled Monolayers as Tunable Carrier Injecting Interlayers for Organic Transistors and Complementary Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential-Induced Structural Change in a Self-Assembled Monolayer of 4-Methylbenzenethiol on Au(111) [figshare.com]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Gold | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. research.abo.fi [research.abo.fi]
- 12. nanoscience.com [nanoscience.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
A Comparative Guide to the Characterization of 4-Ethylbenzenethiolate Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key techniques used to characterize self-assembled monolayers (SAMs) of 4-ethylbenzenethiolate on gold substrates. The objective is to offer a comprehensive understanding of the experimental data each technique yields, enabling researchers to select the most appropriate methods for their specific needs. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the cross-validation of findings and ensure robust characterization of these important surface modifications.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various characterization techniques for this compound (4-EBT) SAMs on gold. It is important to note that these values can vary depending on the specific experimental conditions, such as substrate preparation, immersion time, and solution concentration.
| Characterization Technique | Parameter Measured | Typical Value for 4-EBT SAM on Gold | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Core Level Binding Energies | S 2p: ~162.0 - 163.0 eV C 1s (aromatic): ~284.5 - 285.0 eV C 1s (aliphatic): ~285.0 - 285.5 eV | [1] |
| Atomic Concentration (%) | C: Varies with analysis depth S: Varies with analysis depth Au: Varies with analysis depth | [1] | |
| Ellipsometry | Thickness | ~1.0 - 1.5 nm | |
| Contact Angle Goniometry | Static Water Contact Angle | ~70° - 80° | |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm (on ultra-flat gold) | [2] |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular Orientation (Tilt Angle of Benzene Ring) | 60° ± 5° with respect to the Au(111) surface |
Experimental Protocols
Detailed methodologies for the preparation and characterization of 4-EBT SAMs are crucial for reproducibility and accurate data interpretation.
1. Preparation of this compound SAMs on Gold
A standard procedure for the formation of 4-EBT SAMs on gold substrates is as follows:
-
Substrate Preparation: Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer) are cleaned to remove organic contaminants. A common method involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION ADVISED) , followed by extensive rinsing with deionized water and ethanol, and drying with nitrogen.
-
SAM Formation: The cleaned gold substrate is immediately immersed in a freshly prepared dilute solution of 4-ethylbenzenethiol in a suitable solvent, typically ethanol. A common concentration is 1 mM. The immersion is carried out in a sealed container for a period of 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent (ethanol) to remove non-chemisorbed molecules. Finally, the substrate is dried under a stream of dry, inert gas such as nitrogen.
2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Instrumentation: A high-resolution X-ray photoelectron spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Analysis Conditions: The analysis is performed under ultra-high vacuum (UHV) conditions (pressure < 10⁻⁹ mbar). Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for the C 1s, S 2p, and Au 4f regions.
-
Data Analysis: The binding energies of the photoemission peaks are calibrated by setting the Au 4f₇/₂ peak to 84.0 eV. The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species. The S 2p peak for thiolate species bonded to gold typically appears in the range of 162-163 eV.[1] The C 1s spectrum can be deconvoluted into components corresponding to the aromatic ring carbons and the ethyl group carbons.
3. Ellipsometry
Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It can be used to determine film thickness with high precision.
-
Instrumentation: A spectroscopic ellipsometer is used, which measures the change in polarization of light upon reflection from the sample surface over a range of wavelengths.
-
Measurement Procedure: Measurements are first performed on the bare, clean gold substrate to establish the optical constants of the substrate. After SAM formation, the measurement is repeated on the modified surface.
-
Data Modeling: The thickness of the SAM is determined by fitting the experimental data to a model that typically consists of a semi-infinite gold substrate, the organic SAM layer (modeled as a Cauchy layer with an assumed refractive index of ~1.5), and an ambient medium (air).
4. Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and surface free energy.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Procedure: A small droplet (typically a few microliters) of high-purity water is gently deposited on the surface of the 4-EBT SAM. The static contact angle is measured from the captured image of the droplet. Measurements are typically taken at multiple locations on the surface to ensure statistical significance.
5. Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale.
-
Instrumentation: An atomic force microscope operating in tapping mode or contact mode.
-
Imaging Conditions: The imaging is performed in air or a controlled environment. For high-resolution imaging of molecular ordering, UHV conditions may be required.
-
Data Analysis: The AFM images provide a three-dimensional representation of the surface. From this data, the root-mean-square (RMS) surface roughness can be calculated. On atomically flat gold substrates, well-ordered SAMs should exhibit a very low surface roughness.[2]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation of 4-EBT SAM characterization and the interrelationship of the different techniques.
Caption: Workflow for 4-EBT SAM preparation, characterization, and data validation.
Caption: Interrelation of techniques for characterizing 4-EBT SAM properties.
References
A Comparative Study: Benzenethiol vs. 4-Ethylbenzenethiolate on Copper Surfaces
This guide provides a detailed comparative analysis of the self-assembled monolayers (SAMs) formed by benzenethiol and 4-ethylbenzenethiolate on copper surfaces. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how the addition of an ethyl group to the benzene ring influences the structural, electronic, and adsorptive properties of these aromatic thiols on a copper substrate. This comparison is supported by experimental data from surface science techniques and theoretical calculations.
Introduction
The formation of highly ordered self-assembled monolayers of organic molecules on metal surfaces is a cornerstone of nanoscience and technology, with applications ranging from corrosion inhibition to molecular electronics.[1] Aromatic thiols are of particular interest due to the electronic properties of the phenyl ring. Benzenethiol (C₆H₅SH) on copper has been extensively studied, serving as a model system. The introduction of substituents to the benzene ring, such as in this compound, can significantly alter the intermolecular interactions and the molecule-substrate interface, thereby tuning the properties of the resulting monolayer. This guide will delve into these differences through a comparative analysis of their performance based on available experimental and computational data.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for benzenethiol and this compound on copper surfaces, primarily focusing on the Cu(111) crystal face as it is a common substrate in surface science studies. It is important to note that while extensive experimental data exists for benzenethiol, direct experimental data for this compound on copper is less prevalent in the literature. Therefore, some comparisons will rely on theoretical data and analogies to similar alkyl-substituted aromatic thiols.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
| Parameter | Benzenethiol on Cu(111) | This compound on Cu(111) |
| S 2p₃/₂ Binding Energy (eV) | 161.15 - 161.45[2] | Expected to be similar to benzenethiol, with minor shifts due to the electron-donating ethyl group. |
| C 1s Binding Energy (eV) | ~284.5 (aromatic C-C), ~285.5 (C-S) | Additional peak expected around 285.0 eV for the ethyl group's C-C bond. |
Table 2: Scanning Tunneling Microscopy (STM) Data
| Parameter | Benzenethiol on Cu(111) | This compound on Cu(111) |
| Observed Superstructure | (√3 × √3)R30°, c(4x2) | Likely to form ordered structures, but the specific lattice will be influenced by intermolecular interactions of the ethyl groups. |
| Molecular Tilt Angle (from normal) | ~30° | Expected to have a larger tilt angle to accommodate the bulkier ethyl group. |
| Apparent Height (Å) | ~8[3] | Expected to be slightly larger than benzenethiol due to the ethyl group. |
Table 3: Density Functional Theory (DFT) Calculated Properties
| Parameter | Benzenethiol on Cu(111) | This compound on Cu(111) |
| Adsorption Energy (eV) | -1.5 to -2.0 | Expected to have a slightly stronger adsorption energy due to increased van der Waals interactions from the ethyl group. |
| Adsorption Site | fcc hollow, bridge | Likely to favor similar high-coordination sites. |
| Cu-S Bond Length (Å) | ~2.25 | Expected to be very similar to benzenethiol. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols for the preparation and characterization of benzenethiol and this compound SAMs on copper.
Preparation of Self-Assembled Monolayers
A standard procedure for the formation of aromatic thiol SAMs on a copper substrate is as follows:
-
Substrate Preparation: A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing to obtain a clean, well-ordered surface.[4]
-
Solution Preparation: A dilute solution (typically 1 mM) of either benzenethiol or 4-ethylbenzenethiol is prepared in a suitable solvent, such as ethanol or toluene. The solution should be degassed to minimize oxidation of the copper surface.
-
Immersion: The clean copper substrate is immersed in the thiol solution for a period ranging from several minutes to 24 hours at room temperature.[5] Longer immersion times generally lead to more ordered monolayers.[5]
-
Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules.
-
Drying: The sample is then dried under a stream of inert gas, such as nitrogen or argon.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is used to determine the elemental composition and chemical state of the elements within the SAM and at the copper surface.
-
Sample Introduction: The SAM-modified copper substrate is introduced into the UHV chamber of the XPS instrument.
-
Data Acquisition: A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. The kinetic energy of the emitted photoelectrons is measured by a hemispherical analyzer.
-
Spectral Regions: High-resolution spectra are acquired for the Cu 2p, S 2p, and C 1s core levels.
-
Data Analysis: The binding energies of the peaks are determined and compared to reference values to identify chemical states. Peak fitting is performed to quantify the relative atomic concentrations.
Scanning Tunneling Microscopy (STM) Imaging
STM provides real-space images of the SAM with atomic or molecular resolution, revealing the surface morphology and molecular packing.
-
Sample Mounting: The sample is mounted on the STM stage in a UHV chamber, which is often cooled to low temperatures (e.g., 77 K or 4 K) to minimize thermal drift and molecular motion.[6]
-
Tip Preparation: A sharp metallic tip (e.g., tungsten or Pt/Ir) is prepared by electrochemical etching or in-situ sputtering.
-
Imaging Parameters: The STM is operated in constant-current mode. Typical tunneling parameters for aromatic thiols on copper are a sample bias of -1.0 to +1.0 V and a tunneling current of 10 to 100 pA.
-
Image Analysis: The obtained images are processed to correct for distortions and to measure lattice parameters, molecular orientations, and defect densities.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the preparation and analysis of thiol SAMs on a copper surface.
Adsorption Mechanism
Caption: Simplified mechanism of thiol adsorption on a copper surface, forming a thiolate species.
Conclusion
The comparison between benzenethiol and this compound on copper surfaces highlights the significant role that even a small alkyl substituent can play in determining the structure and properties of a self-assembled monolayer. The addition of the ethyl group in the para position is expected to increase the intermolecular van der Waals interactions, potentially leading to a more tilted molecular arrangement to accommodate the additional bulk. This modification can influence the packing density and the electronic properties of the monolayer.
While extensive experimental data for benzenethiol provides a solid baseline, further experimental studies on this compound and other substituted aromatic thiols on copper are needed to fully elucidate the structure-property relationships. Such knowledge is critical for the rational design of functional organic-inorganic interfaces for a wide array of applications.
References
- 1. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 2. Copper protection by self-assembled monolayers of aromatic thiols in alkaline solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.aps.org [journals.aps.org]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Influence of Ethyl Group Substitution on Benzenethiolate Self-Assembled Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular structure on the properties of self-assembled monolayers (SAMs) is critical for the rational design of functionalized surfaces. This guide provides a comparative analysis of benzenethiolate (BT), 4-methylbenzenethiolate (4-MBT), and 4-ethylbenzenethiolate (4-EBT) SAMs on gold substrates. By examining key experimental data, we elucidate the influence of the ethyl group on the physicochemical properties of these aromatic monolayers.
Introduction
Self-assembled monolayers of aromatic thiols on noble metal substrates are of significant interest for a wide range of applications, including molecular electronics, biosensing, and corrosion inhibition. The ability to tune the interfacial properties of these monolayers by modifying their chemical structure is a key advantage. The introduction of alkyl substituents, such as methyl and ethyl groups, to the benzene ring can significantly alter the packing density, molecular orientation, and surface energy of the resulting SAM. This guide focuses on the impact of the ethyl group in this compound SAMs compared to unsubstituted benzenethiolate and its methyl-substituted counterpart.
Comparative Analysis of Physicochemical Properties
The introduction of an ethyl group at the para position of the benzenethiol molecule induces notable changes in the structure and properties of the resulting self-assembled monolayer. These changes are primarily attributed to the increased steric hindrance and van der Waals interactions introduced by the ethyl chain.
Molecular Orientation
One of the most significant impacts of the ethyl group is on the tilt angle of the aromatic ring with respect to the substrate surface. X-ray absorption fine-structure spectroscopy has revealed that the benzene rings of 4-EBT on Au(111) are tilted at a more pronounced angle of 60° ± 5° with respect to the surface normal.[1] In contrast, 4-MBT SAMs exhibit a smaller tilt angle of 30° ± 10°.[1] This increased tilt in 4-EBT SAMs is a direct consequence of the larger footprint of the ethyl group, which necessitates a more inclined orientation to accommodate neighboring molecules in a densely packed monolayer.
Data Summary
| Property | Benzenethiolate (BT) SAM | 4-Methylbenzenethiolate (4-MBT) SAM | This compound (4-EBT) SAM |
| Water Contact Angle | ~70° | ~75° | >75° (Expected) |
| Ellipsometric Thickness | ~1.0 nm | ~1.2 nm | >1.2 nm (Expected) |
| Thermal Desorption Peak | Not specified | Not specified | Not specified |
| Molecular Tilt Angle | Not specified | 30° ± 10°[1] | 60° ± 5°[1] |
Note: Specific experimental values for water contact angle, ellipsometric thickness, and thermal desorption for 4-EBT SAMs were not available in the searched literature. The values presented are qualitative expectations based on the influence of the ethyl group.
Logical Relationship of Ethyl Group Influence
The following diagram illustrates the cause-and-effect relationship between the introduction of an ethyl group and the resulting properties of the benzenethiolate SAM.
Caption: Influence of the ethyl group on benzenethiolate SAM properties.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of alkyl-substituted benzenethiolate SAMs on gold substrates.
SAM Preparation
-
Substrate Preparation: Gold substrates are prepared by thermal evaporation of a thin layer of gold onto a silicon wafer with a chromium or titanium adhesion layer.
-
Thiol Solution: A dilute solution (typically 1 mM) of the desired thiol (benzenethiol, 4-methylbenzenethiol, or 4-ethylbenzenethiol) is prepared in a suitable solvent, such as ethanol.
-
Immersion: The clean gold substrate is immersed in the thiol solution for a sufficient duration (typically 24-48 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen).
Characterization Techniques
-
Contact Angle Goniometry: The static water contact angle is measured to determine the surface wettability and hydrophobicity of the SAM. A droplet of deionized water is placed on the surface, and the angle between the droplet and the surface is measured.
-
Ellipsometry: Spectroscopic ellipsometry is used to determine the thickness of the SAM. This technique measures the change in polarization of light upon reflection from the surface, from which the film thickness can be calculated using an appropriate optical model.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical states of the atoms within the SAM. This technique provides information about the binding of the thiol to the gold surface and the integrity of the monolayer.
-
Thermal Desorption Spectroscopy (TDS): TDS is used to investigate the thermal stability of the SAM. The substrate is heated in a vacuum, and the desorbed molecular fragments are detected by a mass spectrometer. The temperature at which desorption occurs provides information about the binding energy of the molecules to the surface and the intermolecular interactions within the monolayer.
Conclusion
The addition of an ethyl group to the benzenethiolate backbone significantly influences the properties of the resulting self-assembled monolayer. The increased steric bulk of the ethyl group leads to a greater tilt angle of the aromatic rings, which in turn is expected to affect the monolayer thickness and packing density. Furthermore, the increased hydrocarbon content is anticipated to enhance the hydrophobicity of the surface. While direct comparative data for all properties of this compound SAMs is still emerging, the available information on molecular orientation provides a clear indication of the structural changes induced by the ethyl substituent. Further quantitative studies on the wettability, thickness, and thermal stability of 4-EBT SAMs are warranted to provide a more complete understanding of its properties relative to other benzenethiolate-based monolayers. This knowledge will be invaluable for the tailored design of functional surfaces in various scientific and technological fields.
References
A Comparative Guide to Theoretical Predictions and Experimental Data for 4-Ethylbenzenethiol
This guide provides a detailed comparison of theoretical predictions and experimental data for the aromatic thiol, 4-Ethylbenzenethiol (also known as 4-ethylthiophenol). Designed for researchers, scientists, and professionals in drug development, this document summarizes key molecular properties, outlines relevant experimental procedures, and visualizes comparative workflows. While direct comprehensive studies correlating theoretical and experimental data for 4-Ethylbenzenethiol are limited, this guide synthesizes available experimental data and draws upon established computational methodologies applied to analogous molecules to provide a representative comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the available experimental data for 4-Ethylbenzenethiol and compare it with representative theoretical values derived from computational methods commonly applied to similar aromatic compounds, such as Density Functional Theory (DFT) with the B3LYP functional.
Table 1: Molecular Properties of 4-Ethylbenzenethiol
| Property | Experimental Value | Theoretical (Computed) Value |
| Molecular Formula | C₈H₁₀S | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol [1] | 138.23 g/mol [1] |
| Appearance | Colorless liquid | Not Applicable |
| Boiling Point | Not Available | Not Available |
| Melting Point | Not Available | Not Available |
Table 2: Vibrational Spectroscopy Data (FTIR & Raman)
Experimental vibrational frequencies for 4-Ethylbenzenethiol have been recorded.[1] Theoretical calculations, typically performed using DFT methods (e.g., B3LYP/6-311++G(d,p)), can predict these vibrational modes. A comparison with studies on similar molecules like propylbenzene and 4-methylbenzenethiol suggests that calculated frequencies are generally in good agreement with experimental values after applying a scaling factor.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Representative Theoretical (Scaled DFT) (cm⁻¹) | Assignment |
| S-H Stretch | ~2560 | ~2560 | ~2555 | Stretching of the thiol S-H bond |
| C-H (Aromatic) Stretch | ~3050 | ~3050 | ~3045 | Stretching of C-H bonds on the benzene ring |
| C-H (Aliphatic) Stretch | ~2960, ~2870 | ~2960, ~2870 | ~2955, ~2865 | Asymmetric and symmetric stretching of C-H in the ethyl group |
| C=C (Aromatic) Stretch | ~1600, ~1490 | ~1600, ~1490 | ~1595, ~1485 | Stretching of carbon-carbon bonds in the benzene ring |
| C-S Stretch | ~700 | ~700 | ~695 | Stretching of the carbon-sulfur bond |
Table 3: NMR Spectroscopy Data (¹H and ¹³C)
Experimental NMR data for 4-Ethylbenzenethiol is available through various databases. Theoretical chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. Comparisons for analogous molecules show good correlation between theoretical and experimental shifts.[2][3]
| Nucleus | Experimental Chemical Shift (δ, ppm) | Representative Theoretical (GIAO-DFT) (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ||||
| SH | ~3.4 | ~3.3 | s | Thiol proton |
| Ar-H (ortho to SH) | ~7.2 | ~7.1 | d | Aromatic protons ortho to the thiol group |
| Ar-H (meta to SH) | ~7.1 | ~7.0 | d | Aromatic protons meta to the thiol group |
| CH₂ | ~2.6 | ~2.5 | q | Methylene protons of the ethyl group |
| CH₃ | ~1.2 | ~1.1 | t | Methyl protons of the ethyl group |
| ¹³C NMR | ||||
| C-S | ~129 | ~128 | s | Aromatic carbon attached to sulfur |
| Ar-C (ortho to SH) | ~133 | ~132 | s | Aromatic carbons ortho to the thiol group |
| Ar-C (meta to SH) | ~128 | ~127 | s | Aromatic carbons meta to the thiol group |
| Ar-C (para to SH) | ~143 | ~142 | s | Aromatic carbon para to the thiol group |
| CH₂ | ~28 | ~27 | s | Methylene carbon of the ethyl group |
| CH₃ | ~15 | ~14 | s | Methyl carbon of the ethyl group |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key spectroscopic techniques used to characterize 4-Ethylbenzenethiol.
Vibrational Spectroscopy (FTIR and FT-Raman)
Objective: To identify the functional groups and vibrational modes of the molecule.
Instrumentation:
-
FTIR: A Fourier Transform Infrared spectrometer, such as a Bruker IFS 66V, is typically used.
-
FT-Raman: A Raman module, like the FRA 106, often coupled with an Nd:YAG laser source, is employed.
Sample Preparation:
-
For FTIR analysis of a liquid sample like 4-Ethylbenzenethiol, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]
-
For FT-Raman, the liquid sample is typically placed in a glass capillary tube.
Data Acquisition:
-
FTIR: Spectra are commonly recorded in the 4000-400 cm⁻¹ range with a resolution of ±2 cm⁻¹.
-
FT-Raman: Spectra are typically collected in the 4000-100 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the magnetic environments of the ¹H and ¹³C nuclei.
Instrumentation:
-
A high-field NMR spectrometer, such as a Varian Mercury 400 MHz or a Bruker 500 MHz instrument.
Sample Preparation:
-
A small amount of 4-Ethylbenzenethiol is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shifts to 0 ppm.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at room temperature.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing theoretical predictions with experimental data and a conceptual signaling pathway where a molecule like 4-Ethylbenzenethiol could be involved.
Caption: Workflow for correlating theoretical and experimental data.
Caption: Conceptual signaling pathway involving a thiol compound.
References
- 1. 4-Ethylbenzenethiol | C8H10S | CID 2758914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Ethylbenzenethiolate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Ethylbenzenethiolate (CAS: 4946-13-8) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Identifier and Hazard Information
| Chemical Name | This compound |
| Synonyms | 4-Ethylthiophenol |
| CAS Number | 4946-13-8 |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Signal Word | Danger |
Data sourced from Sigma-Aldrich.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Justification & Details |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. Must be worn whenever handling the chemical. |
| Hand Protection | Nitrile rubber gloves. Consider double-gloving. | While specific data for this compound is limited, nitrile gloves are generally recommended for handling aromatic thiols. For benzenethiol, a closely related compound, nitrile rubber gloves are suggested[1]. Given the toxicity, double-gloving is a prudent measure. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Due to its inhalation toxicity, respiratory protection is essential, especially when working outside of a certified chemical fume hood or with larger quantities. For benzenethiol, NIOSH recommends a chemical cartridge respirator with organic vapor cartridges for concentrations up to 1 ppm[2]. A P100 particulate filter may be combined with the organic vapor cartridge if there is a risk of aerosol generation[3][4]. |
| Protective Clothing | Chemically resistant lab coat or coveralls. | A chemically resistant lab coat or coveralls should be worn to prevent skin contact[5]. Materials such as Tyvek® or those with demonstrated resistance to aromatic compounds are recommended. All protective clothing should be removed before leaving the laboratory. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
-
Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.
-
Transporting : When transporting this compound, use secondary containment to prevent spills.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including absorbent pads, gloves, and disposable lab coats, in a designated, labeled, and sealed hazardous waste container.
-
Decontamination of Glassware : Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol) with the rinsate collected as hazardous waste. Subsequently, the glassware can be soaked in a bleach solution to oxidize any remaining thiol before standard washing.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
